molecular formula C9H10N2O2 B1517562 2-(Allylamino)nicotinic acid CAS No. 1019126-98-7

2-(Allylamino)nicotinic acid

カタログ番号: B1517562
CAS番号: 1019126-98-7
分子量: 178.19 g/mol
InChIキー: WDIHOHTUZOCWRQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Allylamino)nicotinic Acid (CAS 1019461-29-0) is a high-purity organic compound offered for chemical and pharmaceutical research. With the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol, this compound serves as a versatile chemical building block . The structure of 2-(Allylamino)nicotinic acid incorporates both a nicotinic acid (pyridine-3-carboxylic acid) moiety and an allylamine functional group . This combination makes it a valuable intermediate for synthesizing more complex molecules, particularly through amidation reactions, which are a cornerstone in the creation of compounds for medicinal chemistry, polymer science, and materials research . The allylamine group offers a reactive handle for further chemical modifications, such as polymerizations or the creation of additional chemical linkages. Researchers utilize this compound in the development of novel substances, where its specific core structure can contribute to desired properties in the final target molecule. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(prop-2-enylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-2-5-10-8-7(9(12)13)4-3-6-11-8/h2-4,6H,1,5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIHOHTUZOCWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Allylamino)nicotinic Acid from 2-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis of 2-(allylamino)nicotinic acid, a valuable building block in medicinal chemistry and drug development. The synthesis route detailed herein proceeds from the readily available starting material, 2-chloronicotinic acid, and allylamine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step protocol but also insights into the underlying reaction mechanism, safety considerations, and purification strategies.

Introduction: The Significance of 2-Substituted Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are of significant interest in the pharmaceutical industry.[1][2] The introduction of an amino substituent at the 2-position of the pyridine ring opens up a vast chemical space for the development of novel therapeutic agents. These 2-aminonicotinic acid scaffolds are core components in a range of biologically active molecules with potential applications as antibacterial, antiviral, antiallergic, and antitumor agents.[3] Furthermore, they are well-known precursors to nonsteroidal anti-inflammatory drugs (NSAIDs).[4] The synthesis of 2-(allylamino)nicotinic acid, in particular, introduces a versatile allyl group that can be further functionalized, making it a key intermediate for library synthesis and lead optimization in drug discovery programs.

The Synthetic Approach: Nucleophilic Aromatic Substitution

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-rich amine (allylamine) acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the 2-chloronicotinic acid ring. The electron-withdrawing nature of the carboxylic acid group and the nitrogen atom in the pyridine ring facilitates this attack by stabilizing the intermediate Meisenheimer complex. The chloride ion, a good leaving group, is subsequently displaced.

The overall reaction is depicted below:

Reaction_Scheme reactant1 2-Chloronicotinic Acid product 2-(Allylamino)nicotinic Acid reactant1->product Base, Heat hcl HCl reactant1->hcl Base, Heat plus2 + reactant1->plus2 Base, Heat reactant2 Allylamine reactant2->product Base, Heat reactant2->hcl Base, Heat reactant2->plus2 Base, Heat plus + plus->product Base, Heat plus->hcl Base, Heat plus->plus2 Base, Heat

Caption: Overall reaction scheme for the synthesis of 2-(allylamino)nicotinic acid.

Several methodologies have been reported for the synthesis of analogous 2-(arylamino)nicotinic acids, including reactions in high-temperature water with a base, microwave-assisted synthesis, and solvent-free reactions catalyzed by boric acid.[3][5][6] For the synthesis of 2-(allylamino)nicotinic acid, a robust and environmentally conscious approach utilizing high-temperature water with potassium carbonate as a base is recommended. This method offers high yields and avoids the use of volatile organic solvents.[5]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-(allylamino)nicotinic acid.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-Chloronicotinic Acid157.5610.0 g0.0635Starting material
Allylamine57.0910.9 mL0.127Nucleophile (2 eq.)
Potassium Carbonate138.2117.5 g0.127Base (2 eq.)
Deionized Water18.02100 mL-Solvent
Hydrochloric Acid (conc.)36.46As needed-For acidification
Equipment
  • High-pressure reaction vessel (e.g., Parr reactor) equipped with a stirrer and temperature controller

  • Heating mantle or oil bath

  • Glassware: beakers, graduated cylinders, Buchner funnel, round-bottom flasks

  • pH meter or pH paper

  • Rotary evaporator

  • Filtration apparatus

Synthesis Procedure

Experimental_Workflow start Start charge_reactants Charge reaction vessel with 2-chloronicotinic acid, allylamine, K2CO3, and water start->charge_reactants seal_and_heat Seal the vessel and heat to 160°C with stirring charge_reactants->seal_and_heat maintain_reaction Maintain at 160°C for 4 hours seal_and_heat->maintain_reaction cool_down Cool the reaction mixture to room temperature maintain_reaction->cool_down filter_solids Filter the reaction mixture to remove any insoluble material cool_down->filter_solids acidify Acidify the filtrate to pH 3-4 with concentrated HCl filter_solids->acidify precipitate Collect the precipitate by vacuum filtration acidify->precipitate wash Wash the solid with cold deionized water precipitate->wash dry Dry the product under vacuum wash->dry end End dry->end

Caption: Step-by-step experimental workflow for the synthesis.

  • Charging the Reactor: In a high-pressure reaction vessel, combine 2-chloronicotinic acid (10.0 g, 0.0635 mol), allylamine (10.9 mL, 0.127 mol), potassium carbonate (17.5 g, 0.127 mol), and deionized water (100 mL).

  • Reaction: Seal the reactor and begin stirring. Heat the mixture to 160 °C and maintain this temperature for 4 hours. The internal pressure will increase during the reaction.

  • Workup: After the reaction is complete, cool the vessel to room temperature. Carefully vent the reactor.

  • Isolation: Filter the reaction mixture to remove any inorganic salts. Transfer the filtrate to a beaker and cool in an ice bath.

  • Precipitation: Slowly add concentrated hydrochloric acid to the filtrate with stirring until the pH reaches 3-4. A precipitate of 2-(allylamino)nicotinic acid will form.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold deionized water.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight. A commercial source lists the molecular weight of the isomeric 2-(allylamino)isonicotinic acid as 178.19 g/mol , which should be the same for the target molecule.

  • Melting Point: To assess purity.

  • FT-IR Spectroscopy: To identify functional groups.

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Chloronicotinic Acid: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[7][8] Avoid inhalation of dust and contact with skin and eyes.[9][10]

  • Allylamine: Highly flammable liquid and vapor.[11][12] Toxic if swallowed, in contact with skin, or if inhaled.[12] Causes severe skin burns and eye damage.[11] Handle with extreme caution in a fume hood.

  • Potassium Carbonate: Causes serious eye irritation.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

The reaction is performed under pressure and at high temperature. Ensure the high-pressure reactor is properly maintained and operated by trained personnel.

Discussion of the Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic aromatic substitution mechanism (SNAr).

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Departure of Leaving Group reactant 2-Chloronicotinic Acid + Allylamine meisenheimer Meisenheimer Complex (intermediate) reactant->meisenheimer Nucleophilic attack intermediate Meisenheimer Complex product 2-(Allylamino)nicotinic Acid + Cl- intermediate->product Loss of chloride

Caption: Simplified mechanism of the SNAr reaction.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of allylamine attacks the carbon atom bonded to the chlorine atom on the pyridine ring. This forms a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized over the aromatic ring and stabilized by the electron-withdrawing carboxylic acid group.

  • Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group.

  • Role of the Base: Potassium carbonate acts as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. It also deprotonates the carboxylic acid group, which may influence the reactivity of the starting material.

Conclusion

The synthesis of 2-(allylamino)nicotinic acid from 2-chloronicotinic acid and allylamine can be effectively achieved through a nucleophilic aromatic substitution reaction. The use of high-temperature water as a solvent and potassium carbonate as a base provides an efficient and environmentally conscious method. This guide offers a detailed protocol, safety considerations, and mechanistic insights to aid researchers in the successful synthesis of this valuable chemical intermediate.

References

  • Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]nicotinic_acids_in_high-temperature_water)

  • Synthesis of 2-Chloronicotinic Acid Derivatives. (2019). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]

  • An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. (2017). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Synthesis of 2-aminonicotinic acid. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives. (2019). Atlantis Press. Retrieved January 23, 2026, from [Link]

  • Method for preparing 2-chloronicotinic acid. (n.d.). Eureka | Patsnap. Retrieved January 23, 2026, from [Link]

  • The preparation method of 2-chloronicotinic acid. (n.d.). Google Patents.
  • Safety Data Sheet: allylamine. (n.d.). Chemos GmbH & Co.KG. Retrieved January 23, 2026, from [Link]

  • Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid. (n.d.). Google Patents.
  • Method for synthesizing 2-chloronicotinic acid by one-step oxidation. (n.d.). Google Patents.
  • Study on synthesis of 4-Aminonicotinic acid. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Derivatives of 2-anilino-nicotinic acid and process for their preparation. (n.d.). Google Patents.
  • Nicotinic acid. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Nicotinic acid (aka niacin, aka pyridine-3-carboxylic acid, aka vitamin b3). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Nicotinic acid (Compound). (n.d.). Exposome-Explorer - IARC. Retrieved January 23, 2026, from [Link]

Sources

A Technical Guide to the Predicted Spectroscopic Data of 2-(Allylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Spectroscopic Landscape of 2-(Allylamino)nicotinic Acid

In the realm of pharmaceutical research and development, the comprehensive characterization of novel chemical entities is paramount. 2-(Allylamino)nicotinic acid, a derivative of the essential vitamin niacin, presents a compelling scaffold for medicinal chemistry exploration. However, a thorough search of established chemical databases and the scientific literature reveals a conspicuous absence of publicly available, experimentally determined spectroscopic data for this specific molecule.

This guide, therefore, ventures into a predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-(Allylamino)nicotinic acid. By leveraging established principles of spectroscopy and drawing upon empirical data from analogous structures—namely nicotinic acid and allylamine—we can construct a robust and scientifically-grounded forecast of its spectral characteristics. This document is intended to serve as a foundational reference for researchers synthesizing or working with this compound, providing a reliable benchmark for its structural verification.

Molecular Structure and Predicted Spectroscopic Correlations

The structure of 2-(Allylamino)nicotinic acid combines a nicotinic acid core with an allylamino substituent at the 2-position. This substitution pattern is anticipated to significantly influence the electronic environment of the pyridine ring, which will be reflected in the predicted spectroscopic data.

Caption: Molecular structure of 2-(Allylamino)nicotinic acid with atom numbering.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the proton framework of a molecule. The predicted chemical shifts for 2-(Allylamino)nicotinic acid are based on the known spectrum of nicotinic acid and the anticipated electronic effects of the allylamino substituent.[1][2] The electron-donating nature of the amino group is expected to shield the protons on the pyridine ring, causing an upfield shift (to lower ppm values) compared to unsubstituted nicotinic acid.

Predicted ¹H NMR Data (in DMSO-d₆)

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~13.0br s1HCOOHThe carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift.
~8.8br s1HNHThe secondary amine proton signal is expected to be a broad singlet.
~8.1dd1HH6This proton is ortho to the ring nitrogen, leading to a downfield shift, and is coupled to H5.
~7.9dd1HH4This proton is coupled to H5.
~6.7t1HH5This proton is expected to be shifted significantly upfield due to the ortho amino substituent and is coupled to H4 and H6.
~5.9m1HH2' (allyl)The methine proton of the allyl group will be a multiplet due to coupling with the adjacent CH₂ and terminal =CH₂ protons.
~5.2m2HH3' (allyl)The terminal vinyl protons will appear as a multiplet.
~4.0t2HH1' (allyl)The methylene protons adjacent to the nitrogen will be a triplet due to coupling with the methine proton.

Causality Behind Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent because it can dissolve the polar carboxylic acid and will not exchange with the acidic and amine protons, allowing for their observation.

  • Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(Allylamino)nicotinic acid in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the spectrometer to the sample.

    • Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

    • Integrate the signals and determine their multiplicities.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts are derived from the data for nicotinic acid and take into account the substituent effects of the allylamino group.[1]

Predicted ¹³C NMR Data (in DMSO-d₆)

Predicted Chemical Shift (ppm)AssignmentRationale
~168C7 (COOH)The carboxylic acid carbon is expected at a typical downfield position.
~158C2This carbon is directly attached to the electron-donating amino group, causing a significant downfield shift.
~152C6The carbon ortho to the ring nitrogen remains at a downfield position.
~140C4This carbon is also influenced by the ring nitrogen.
~136C2' (allyl)The methine carbon of the allyl group.
~128C3The carbon bearing the carboxyl group.
~116C3' (allyl)The terminal vinyl carbon of the allyl group.
~108C5This carbon is expected to be significantly shielded (shifted upfield) by the ortho amino group.
~45C1' (allyl)The methylene carbon adjacent to the nitrogen.
Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover a range of 0 to 200 ppm.

  • Data Processing:

    • Apply a Fourier transform, phase correct, and baseline correct the spectrum.

    • Reference the spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer transfer->instrument setup Tune and Shim instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Reference Spectrum phase->reference analyze Analyze and Assign reference->analyze

Caption: A generalized workflow for NMR data acquisition and processing.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 2-(Allylamino)nicotinic acid will exhibit characteristic absorptions for the carboxylic acid, secondary amine, and alkene moieties.[3]

Predicted Key IR Absorption Bands

Predicted Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (carboxylic acid, hydrogen-bonded)
~3350MediumN-H stretch (secondary amine)
~3080Medium=C-H stretch (alkene and aromatic)
~2950MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (carboxylic acid)
~1640MediumC=C stretch (alkene)
1600, 1580Medium-StrongC=C and C=N stretches (aromatic ring)
~1500MediumN-H bend (secondary amine)
~1250StrongC-O stretch (carboxylic acid)
~990, 910Strong=C-H bend (alkene out-of-plane)
Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid 2-(Allylamino)nicotinic acid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The spectrum is automatically ratioed against the background by the instrument software. The resulting transmittance or absorbance spectrum is then analyzed for characteristic absorption bands.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data

  • Molecular Formula: C₉H₁₀N₂O₂

  • Exact Molecular Weight: 178.0742 g/mol

  • Method of Ionization: Electrospray ionization (ESI) is recommended due to the polarity of the molecule. Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be explored.

Predicted Molecular Ion Peaks:

Ion ModePredicted m/z
ESI+179.0815 ([M+H]⁺)
ESI-177.0671 ([M-H]⁻)

Predicted Fragmentation Pattern (in ESI+ mode):

The fragmentation of the [M+H]⁺ ion is expected to proceed through several key pathways:

  • Loss of CO₂ (decarboxylation): A common fragmentation for carboxylic acids, leading to a fragment at m/z 134.

  • Loss of the allyl group: Cleavage of the N-allyl bond could result in a fragment at m/z 137.

  • Cleavage of the pyridine ring: Characteristic fragmentation of the nicotinic acid core.

MS_Fragmentation cluster_frags Major Fragments M [M+H]⁺ m/z = 179 frag1 [M+H - CO₂]⁺ m/z = 135 M->frag1 - CO₂ frag2 [M+H - C₃H₅]⁺ m/z = 138 M->frag2 - C₃H₅

Caption: Predicted major fragmentation pathways for 2-(Allylamino)nicotinic acid in ESI+ mode.

Experimental Protocol for Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: A liquid chromatograph (LC) coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument) with an ESI source.

  • Data Acquisition:

    • The sample can be introduced into the mass spectrometer via direct infusion or through an LC column.

    • Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

    • For fragmentation analysis, perform tandem MS (MS/MS) by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID).

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2-(Allylamino)nicotinic acid. The data presented herein is derived from a logical and experience-based analysis of its structural components. It is our assertion that these predicted spectra will serve as an invaluable tool for any researcher engaged in the synthesis, purification, and analysis of this compound, facilitating its unambiguous identification and paving the way for further investigation into its chemical and biological properties. The protocols outlined provide a self-validating framework for the experimental confirmation of these predictions.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7853, Allylamine." PubChem, [Link]. Accessed 23 January 2026.

  • Metcalfe, E., et al. "Supporting Information for Asymmetric Hydrogenation of Allylamine Derivatives." The Royal Society of Chemistry, 2017, [Link]. Accessed 23 January 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 938, Nicotinic Acid." PubChem, [Link]. Accessed 23 January 2026.

  • Wishart, D.S., et al. "HMDB: a comprehensive platform for metabolomics research." Nucleic Acids Research, 2022, 50(D1), D611-D619. Human Metabolome Database, [Link]. Accessed 23 January 2026.

Sources

An In-depth Technical Guide to the Discovery and History of 2-(Arylamino)nicotinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-(arylamino)nicotinic acid scaffold represents a cornerstone in medicinal chemistry, giving rise to a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive exploration of the discovery and historical development of these compounds, from their conceptual origins rooted in the fenamate class of drugs to the synthesis and evolution of key derivatives like niflumic acid, clonixin, and flunixin. We will delve into the foundational Ullmann condensation reaction, the primary synthetic route to this core structure, and elucidate the mechanistic underpinnings of their therapeutic action through the inhibition of cyclooxygenase (COX) enzymes. Furthermore, this document will detail a representative synthetic protocol, summarize key historical milestones, and explore the expanding therapeutic potential of this versatile chemical framework beyond its initial anti-inflammatory applications.

Introduction: The Genesis of a Pharmacophore

The journey of 2-(arylamino)nicotinic acids is intrinsically linked to the broader quest for effective and non-addictive analgesics in the mid-20th century. The conceptual framework for these compounds grew out of the success of the anthranilic acid derivatives, commonly known as fenamates. The discovery of mefenamic acid in 1961 by scientists at Parke-Davis established the N-arylanthranilic acid structure as a viable pharmacophore for producing potent anti-inflammatory effects.[1] This breakthrough laid the intellectual groundwork for subsequent molecular exploration, leading researchers to investigate bioisosteric replacements for the benzene ring of anthranilic acid.

The substitution of the benzene core with a pyridine ring, shifting from an anthranilic acid to a nicotinic acid derivative, proved to be a pivotal and fruitful modification. This alteration led to the creation of the 2-(arylamino)nicotinic acid core, a structure that has since become the basis for a wide range of biologically active molecules.[2] These compounds have demonstrated significant potential not only as NSAIDs but also as antibacterial, antiviral, and antitumor agents, highlighting the versatility and enduring relevance of this chemical scaffold.[2]

G reactant1 2-Chloronicotinic Acid reagents + Copper Catalyst High Temperature reactant1->reagents reactant2 Substituted Aniline reactant2->reagents product 2-(Arylamino)nicotinic Acid reagents->product Ullmann Condensation

Caption: Simplified workflow of the Ullmann condensation for synthesis.

A Historical Timeline of Key Derivatives

The exploration of 2-(arylamino)nicotinic acids has yielded several clinically and commercially significant drugs.

DrugClassDiscovery/ReportedKey Features & Significance
Mefenamic Acid Anthranilic Acid Derivative1961Invented by Claude Winder and team at Parke-Davis, it served as a crucial proof-of-concept for N-arylamino acid NSAIDs, paving the way for nicotinic acid analogues. [1]Used for mild to moderate pain. [1]
Niflumic Acid 2-(Arylamino)nicotinic Acid-A potent NSAID used for the treatment of inflammatory conditions such as rheumatoid arthritis and osteoarthritis. [3]It is a non-selective inhibitor of COX enzymes. [3][4]
Clonixin 2-(Arylamino)nicotinic Acid-An NSAID with notable analgesic properties used for managing moderate to severe pain. [5][6]It functions as a reversible inhibitor of both COX-1 and COX-2 enzymes. [5][6]
Flunixin 2-(Arylamino)nicotinic Acid1975 (Meglumine Salt)A potent non-narcotic, non-steroidal anti-inflammatory drug with significant antipyretic and analgesic activity. [7]Primarily used in veterinary medicine, often as its meglumine salt. [7]

Mechanism of Action: The Inhibition of Cyclooxygenase

The therapeutic efficacy of 2-(arylamino)nicotinic acids as anti-inflammatory and analgesic agents is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes. [6]There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa, and COX-2, which is inducible and is upregulated at sites of inflammation. [8] These drugs function by competitively blocking the active site of COX enzymes, thereby preventing the conversion of arachidonic acid into prostaglandins. Prostaglandins are lipid compounds that are key mediators of inflammation, pain, and fever. [4][9]By reducing prostaglandin synthesis, these drugs effectively alleviate the symptoms associated with inflammatory conditions. [6]Most traditional 2-(arylamino)nicotinic acid derivatives, such as niflumic acid and clonixin, are non-selective and inhibit both COX-1 and COX-2. [3][5][10]This non-selectivity is responsible for both their therapeutic effects (largely via COX-2 inhibition) and their common gastrointestinal side effects (via COX-1 inhibition).

G cluster_pathway Arachidonic Acid Cascade AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Pain, Fever, Inflammation PGs->Inflammation Inhibitor 2-(Arylamino)nicotinic Acids Inhibitor->COX Inhibition

Caption: Mechanism of action via inhibition of COX enzymes.

Expanding Horizons: Modern Applications and Research

While the role of 2-(arylamino)nicotinic acids as NSAIDs is well-established, the core scaffold continues to be a subject of intense research, leading to the discovery of novel biological activities. This demonstrates the principle of a "privileged structure" in medicinal chemistry, where a single molecular framework can interact with multiple biological targets.

Recent studies have explored derivatives for a variety of applications:

  • Angiotensin II Antagonists: Certain 2-(alkylamino)nicotinic acid analogs have been identified as potent antagonists of the angiotensin II receptor, showing potential as antihypertensive agents. [11]* Nicotinic Acetylcholine Receptor (nAChR) Modulators: More complex derivatives, such as 2-arylamino-thiazole-5-carboxylic acid amides, have been synthesized and evaluated as positive allosteric modulators (PAMs) of the α7 nAChR, a target for treating cognitive disorders. [12]* Anticancer and Antimicrobial Agents: The inherent bioactivity of the scaffold has prompted investigations into its potential as a source of new anticancer, antibacterial, and antiviral compounds. [2] This ongoing research underscores the remarkable versatility of the 2-(arylamino)nicotinic acid core and ensures its continued relevance in modern drug discovery and development.

Experimental Protocol: Representative Synthesis

The following protocol describes a generalized, solvent-free synthesis of a 2-(arylamino)nicotinic acid derivative, adapted from modern, environmentally conscious methodologies. [7]This self-validating system relies on straightforward workup and purification to confirm the reaction's success.

Objective: To synthesize a 2-(arylamino)nicotinic acid via a boric acid-catalyzed Ullmann condensation.

Materials:

  • 2-Chloronicotinic acid (1.0 mmol)

  • Substituted aniline (1.1 mmol)

  • Boric acid (H₃BO₃) (0.1 mmol, 10 mol%)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and hot plate with oil bath

  • Thin-Layer Chromatography (TLC) plate (Silica gel)

  • Hydrochloric acid (HCl), 2M solution

  • Distilled water

  • Ethanol

  • Büchner funnel and filter paper

Methodology:

  • Reactant Setup: To a 25 mL round-bottom flask, add 2-chloronicotinic acid (1.0 mmol), the desired substituted aniline (1.1 mmol), and boric acid (0.1 mmol).

  • Reaction Conditions: Place the flask in a pre-heated oil bath set to 140°C. Stir the reaction mixture vigorously using a magnetic stirrer. The reaction is conducted neat (solvent-free).

  • Monitoring the Reaction: The progress of the reaction should be monitored by TLC (e.g., using a 7:3 mixture of petroleum ether:ethyl acetate as the mobile phase). Spot the starting materials and the reaction mixture periodically until the 2-chloronicotinic acid spot has disappeared (typically 1-2 hours).

  • Workup and Isolation:

    • Allow the flask to cool to room temperature.

    • Add 15 mL of distilled water to the solidified reaction mixture and stir.

    • Acidify the aqueous solution to pH 2-3 by the dropwise addition of 2M HCl. This will precipitate the product.

    • Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Purification:

    • Wash the crude product on the filter with cold distilled water (3 x 10 mL) to remove any unreacted starting materials and inorganic salts.

    • Recrystallize the solid product from hot ethanol to yield the purified 2-(arylamino)nicotinic acid.

  • Validation: The success of the synthesis is validated by characterizing the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point) and comparing the data to literature values for the target compound. The yield should be calculated based on the initial limiting reagent (2-chloronicotinic acid).

Conclusion

The discovery of 2-(arylamino)nicotinic acids marks a significant chapter in the history of pharmacology. Evolving from the foundational work on fenamates, this class of compounds has provided potent and enduring solutions for the management of pain and inflammation. The Ullmann condensation, though a classical reaction, remains the key synthetic gateway to this versatile scaffold. While the primary mechanism of action via COX inhibition is well-understood, the continued exploration of this privileged structure reveals a broad and exciting therapeutic potential that extends far beyond its original applications, promising new avenues for drug development in the years to come.

References

  • Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. ResearchGate. [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. [Link]

  • Analgesic - Wikipedia. Wikipedia. [Link]

  • An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. PubMed Central. [Link]

  • 2-(Alkylamino)nicotinic Acid and Analogs. Potent Angiotensin II Antagonists. PubMed. [Link]

  • Allosteric Activation of α7 Nicotinic Acetylcholine Receptors by Novel 2-Arylamino-thiazole-5-carboxylic Acid Amide Derivatives for the Improvement of Cognitive Deficits in Mice. PubMed. [Link]

  • Environmentally Friendly Catalyst- and Solvent-Free Synthesis of 2-Anilino Nicotinic Acids Derivatives as a Potential Lead COX Inhibitors. ResearchGate. [Link]

  • Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. ResearchGate. [Link]

  • Mefenamic acid - Wikipedia. Wikipedia. [Link]

  • The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. Wiley Online Library. [Link]

  • Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. PubMed. [Link]

  • What is Niflumic Acid used for?. Patsnap Synapse. [Link]

  • Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. PubMed. [Link]

  • Supplementation of nicotinamide mononucleotide diminishes COX-2 associated inflammatory responses in macrophages by activating kynurenine/AhR signaling. PubMed. [Link]

  • Pharmacology of Niflumic Acid ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

  • Nicotinic acid - Wikipedia. Wikipedia. [Link]

  • Effects of lysine clonixinate on cyclooxygenase I and II in rat lung and stomach preparations. PubMed. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Investigating 2-(Allylamino)nicotinic Acid as a Selective COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Researcher

The selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern anti-inflammatory therapy, offering potent efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1][] The 2-(arylamino)nicotinic acid scaffold has emerged as a promising chemotype for the development of novel COX inhibitors.[3][4] This document provides a comprehensive guide for the synthesis, characterization, and evaluation of a novel derivative, 2-(allylamino)nicotinic acid, as a putative selective COX-2 inhibitor.

These application notes are designed for researchers, scientists, and drug development professionals. The protocols herein are presented not merely as a sequence of steps, but with a detailed rationale to empower the end-user to understand the causality behind experimental choices, troubleshoot effectively, and adapt these methodologies to their specific research questions. Every protocol is designed as a self-validating system, with integrated controls and data analysis pipelines to ensure the generation of robust and reproducible results.

Rationale and Mechanistic Hypothesis

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[5] While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1][] Selective inhibition of COX-2 is therefore a desirable therapeutic strategy.

The 2-(arylamino)nicotinic acid core is present in established non-steroidal anti-inflammatory drugs (NSAIDs) like flunixin.[6] Our hypothesis is that the introduction of an allyl group at the 2-amino position of nicotinic acid may confer selective inhibitory activity against COX-2. The flexibility and electronic properties of the allyl group could facilitate optimal positioning within the active site of the COX-2 enzyme, which is slightly larger and more accommodating than the COX-1 active site.

Visualizing the Proposed Mechanism of Action

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Metabolized by Prostaglandins Prostaglandins (PGs) COX2_Enzyme->Prostaglandins Produces Inflammation Inflammation & Pain Prostaglandins->Inflammation Test_Compound 2-(Allylamino)nicotinic acid Test_Compound->COX2_Enzyme Inhibits

Caption: Proposed mechanism of 2-(Allylamino)nicotinic acid as a COX-2 inhibitor.

Synthesis and Characterization of 2-(Allylamino)nicotinic Acid

The synthesis of 2-(allylamino)nicotinic acid can be achieved through a nucleophilic aromatic substitution reaction. A plausible and environmentally conscious approach involves a solvent-free reaction between 2-chloronicotinic acid and allylamine.[3][6]

Protocol 2.1: Synthesis of 2-(Allylamino)nicotinic Acid

Materials:

  • 2-chloronicotinic acid

  • Allylamine

  • Potassium carbonate (K₂CO₃)

  • Hydrochloric acid (HCl), 1M

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, combine 2-chloronicotinic acid (1 equivalent), allylamine (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Heat the mixture at 100-120°C with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Acidify the mixture with 1M HCl to a pH of approximately 3-4. This will protonate the product and any unreacted amine.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(allylamino)nicotinic acid.

Characterization: The identity and purity of the synthesized compound should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

In Silico Evaluation: Predicting COX-2 Inhibition

Prior to extensive in vitro testing, computational modeling can provide valuable insights into the potential of 2-(allylamino)nicotinic acid as a COX-2 inhibitor.

Protocol 3.1: Molecular Docking Studies

Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing an estimation of the binding affinity. This can help to rationalize the inhibitory potential of the compound.

Procedure:

  • Receptor Preparation: Obtain the crystal structure of human COX-2 (e.g., from the Protein Data Bank, PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of 2-(allylamino)nicotinic acid and perform energy minimization.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to dock the ligand into the active site of COX-2.[7]

  • Analysis: Analyze the docking poses and scoring functions to predict the binding mode and affinity. Compare the results with a known COX-2 selective inhibitor like celecoxib.

In Vitro Evaluation of COX-2 Inhibitory Activity

The cornerstone of this investigation is the direct assessment of the compound's ability to inhibit the enzymatic activity of COX-2. A fluorometric or colorimetric assay is a robust and high-throughput method for this purpose.[8][9]

Protocol 4.1: Fluorometric COX-2 Inhibition Assay

Principle: This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme. A specific probe fluoresces upon reaction with PGG2, and the signal is proportional to COX-2 activity.[8]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control)

  • 2-(Allylamino)nicotinic acid (test compound)

  • DMSO (vehicle)

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Experimental Workflow:

In_Vitro_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Start->Prepare_Reagents Plate_Setup Plate Setup (Controls & Test Compound) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubation (Inhibitor + Enzyme) Plate_Setup->Pre_incubation Reaction_Initiation Initiate Reaction (Add Arachidonic Acid) Pre_incubation->Reaction_Initiation Kinetic_Reading Kinetic Reading (Fluorescence Measurement) Reaction_Initiation->Kinetic_Reading Data_Analysis Data Analysis (IC50 Calculation) Kinetic_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro COX-2 inhibition assay.

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and celecoxib in DMSO. Make serial dilutions to achieve a range of final assay concentrations.

  • Assay Plate Setup: In a 96-well plate, add the following to designated wells:

    • Enzyme Control (100% activity): Assay Buffer, COX-2 enzyme, and DMSO.

    • Inhibitor Control (Positive Control): Assay Buffer, COX-2 enzyme, and celecoxib.

    • Test Compound: Assay Buffer, COX-2 enzyme, and 2-(allylamino)nicotinic acid.

    • No Enzyme Control (Background): Assay Buffer and DMSO.

  • Pre-incubation: Add the COX Cofactor and COX Probe to all wells. Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[10]

  • Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin reading the fluorescence intensity every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Subtract the background reading from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound and celecoxib.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation:

CompoundIC₅₀ (µM) for COX-2IC₅₀ (µM) for COX-1Selectivity Index (COX-1/COX-2)
2-(Allylamino)nicotinic acidTBDTBDTBD
Celecoxib (Control)Literature ValueLiterature ValueLiterature Value

To determine the selectivity, the same assay should be performed using recombinant COX-1 enzyme.

Cell-Based Assays for Anti-Inflammatory Activity

To bridge the gap between in vitro enzymatic assays and in vivo models, cell-based assays are crucial to assess the compound's efficacy in a more physiologically relevant context.

Protocol 5.1: LPS-Induced Prostaglandin E₂ (PGE₂) Production in Macrophages

Rationale: Lipopolysaccharide (LPS) is a potent inducer of COX-2 expression and subsequent prostaglandin production in macrophages. This assay measures the ability of the test compound to inhibit this inflammatory response.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

  • Lipopolysaccharide (LPS)

  • 2-(Allylamino)nicotinic acid

  • PGE₂ ELISA kit

  • Cell culture plates (24-well)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 2-(allylamino)nicotinic acid or a vehicle control (DMSO) for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Cell Viability Assay: Perform an MTT or similar assay on the remaining cells to ensure that the observed reduction in PGE₂ is not due to cytotoxicity.

Preliminary Pharmacokinetic and Safety Assessment

A preliminary assessment of the compound's drug-like properties is essential for its further development.

Pharmacokinetics (ADME):

  • Absorption: The compound's compliance with Lipinski's Rule of Five can be computationally predicted to estimate oral bioavailability.[11]

  • Metabolism: Nicotinic acid and its derivatives are primarily metabolized in the liver.[12] In vitro studies using liver microsomes can provide initial insights into the metabolic stability of 2-(allylamino)nicotinic acid.

Safety and Toxicity:

  • Cytotoxicity: As mentioned in Protocol 5.1, assessing the compound's effect on cell viability is a critical first step.

  • Hepatotoxicity: High doses of nicotinic acid have been associated with hepatotoxicity.[12] Preliminary in vitro assays using hepatic cell lines (e.g., HepG2) can be employed to assess this risk.

Conclusion and Future Directions

This document provides a structured framework for the comprehensive evaluation of 2-(allylamino)nicotinic acid as a novel, selective COX-2 inhibitor. The successful execution of these protocols will generate a robust dataset to support its potential as a lead compound for the development of a new anti-inflammatory agent. Positive results from these studies would warrant further investigation in preclinical in vivo models of inflammation and pain.

References

  • Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79-106. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B-26B. [Link]

  • Ranjbari, J., et al. (2023). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. BMC Chemistry, 17(1), 1-13. [Link]

  • BPS Bioscience. (n.d.). COX Screening & Profiling. [Link]

  • Knip, M., & Douek, I. F. (2020). Niacin Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • Wikipedia. (2024). Cyclooxygenase-2 inhibitor. [Link]

  • Li, J., et al. (2012). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. Research on Chemical Intermediates, 38(8), 1851-1857. [Link]

  • Foroumadi, A., et al. (2012). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. DARU Journal of Pharmaceutical Sciences, 20(1), 6. [Link]

  • Saqib, U., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14757. [Link]

  • de Oliveira, A. C. C., et al. (2020). Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches. Molecules, 25(18), 4183. [Link]

  • Saikia, L., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 133. [Link]

  • Zhang, M., et al. (2024). Supplementation of nicotinamide mononucleotide diminishes COX-2 associated inflammatory responses in macrophages by activating kynurenine/AhR signaling. Journal of Cellular and Molecular Medicine, 28(3), e17975. [Link]

Sources

Application Notes & Protocols: A Framework for In Vitro Efficacy Testing of 2-(Allylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Allylamino)nicotinic acid is a derivative of nicotinic acid (Niacin/Vitamin B3), a molecule with well-documented anti-dyslipidemic and anti-inflammatory properties.[1][2][3] The therapeutic potential of nicotinic acid is partly mediated through interactions with specific receptors like the hydroxycarboxylic acid receptor 2 (HCA2) and by modulating key inflammatory pathways.[4][5][6][7] The addition of an allylamino group to the nicotinic acid scaffold presents a novel chemical entity whose efficacy and mechanism of action warrant thorough investigation.

This guide provides a comprehensive, tiered framework of in vitro assays designed to systematically evaluate the anti-inflammatory efficacy of 2-(Allylamino)nicotinic acid. The protocols are structured to first establish a safe therapeutic window by assessing cytotoxicity, followed by investigations into specific molecular mechanisms—namely the inhibition of the COX-2 enzyme and modulation of the NF-κB signaling pathway—and culminating in a functional assessment of its ability to suppress pro-inflammatory cytokine production. This structured approach enables researchers to build a robust preclinical data package, elucidating both the potency and the mechanism of action of this novel compound.

Tier 1: Foundational Assessment - Cellular Viability and Cytotoxicity

Scientific Rationale: Before assessing the specific bioactivity of any compound, it is imperative to determine the concentration range at which it is not toxic to the cellular model.[8] A potent anti-inflammatory reading is meaningless if the effect is simply a result of widespread cell death. This initial screen identifies the sub-toxic concentrations of 2-(Allylamino)nicotinic acid that should be used in all subsequent mechanistic and functional assays, thereby ensuring that the observed effects are due to specific pharmacological activity rather than general toxicity.[9][10] The Resazurin reduction assay is a reliable, sensitive, and cost-effective method for this purpose.[9]

Protocol 1: Resazurin Cell Viability Assay

Principle of the Assay: Viable, metabolically active cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of living cells in the sample.

Materials:

  • RAW 264.7 murine macrophages (or other relevant cell line)

  • Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)

  • 2-(Allylamino)nicotinic acid (stock solution in DMSO)

  • Resazurin sodium salt solution (0.15 mg/mL in sterile PBS)

  • Doxorubicin or Staurosporine (positive control for cytotoxicity)

  • Sterile 96-well clear-bottom black plates

  • Fluorescence microplate reader (Ex/Em: ~560/590 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture and harvest RAW 264.7 cells during their logarithmic growth phase.

    • Count cells and adjust the density to 1 x 10⁵ cells/mL in complete DMEM.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2x concentration serial dilution of 2-(Allylamino)nicotinic acid in complete DMEM from the DMSO stock. Ensure the final DMSO concentration in the highest dose is ≤0.5%.

    • Prepare 2x concentrations of the vehicle control (DMEM with the same final % of DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

    • Carefully remove the media from the cells and add 100 µL of the 2x compound dilutions, vehicle, or positive control to the respective wells.

  • Incubation:

    • Incubate the plate for 24 hours (or a desired time point) at 37°C, 5% CO₂.

  • Resazurin Addition and Measurement:

    • Add 20 µL of the Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis and Interpretation:

ParameterCalculationRationale
Percent Viability ((Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank)) * 100Normalizes the data to the vehicle control (100% viability) and subtracts background fluorescence.
CC₅₀ (50% Cytotoxic Concentration) Plot Percent Viability vs. log[Compound Concentration] and perform a non-linear regression (log(inhibitor) vs. response -- variable slope).The CC₅₀ value defines the concentration at which the compound kills 50% of the cells. Concentrations for subsequent assays should be kept well below this value (e.g., ≤ CC₁₀).

Tier 2: Mechanistic Pathway Analysis

Once a safe concentration range is established, the next logical step is to investigate how the compound exerts its anti-inflammatory effects. This section details assays for two of the most critical pathways in inflammation.

Inhibition of Cyclooxygenase-2 (COX-2) Activity

Scientific Rationale: Cyclooxygenase (COX) enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[11] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced during inflammation and is the primary target of many non-steroidal anti-inflammatory drugs (NSAIDs).[12][13] Assessing the direct inhibitory effect of 2-(Allylamino)nicotinic acid on COX-2 activity provides crucial mechanistic insight.[14][15]

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Inflammation, Pain) COX2->PGs TestCmpd 2-(Allylamino)nicotinic acid TestCmpd->COX2

Caption: Inhibition of the COX-2 enzymatic pathway.

Protocol 2: Fluorometric COX-2 Inhibitor Screening Assay

Principle of the Assay: This assay measures the peroxidase component of COX-2 activity. A probe is oxidized in the presence of arachidonic acid to generate a fluorescent product. An inhibitor of COX-2 will prevent or reduce this reaction, leading to a decrease in fluorescence.[11][12]

Materials:

  • Human recombinant COX-2 enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Fluorometric Probe (e.g., ADHP)

  • Arachidonic Acid (substrate)

  • 2-(Allylamino)nicotinic acid

  • Celecoxib (selective COX-2 inhibitor positive control)

  • Sterile 96-well clear-bottom black plates

  • Fluorescence microplate reader (e.g., Ex/Em: 535/587 nm)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (e.g., Cayman Chemical, Abcam). Prepare serial dilutions of 2-(Allylamino)nicotinic acid and Celecoxib in assay buffer.

  • Enzyme and Inhibitor Incubation:

    • To each well, add:

      • Assay Buffer

      • Heme

      • COX-2 Enzyme

    • Add the test compound dilutions, Celecoxib (positive control), or vehicle (DMSO/buffer).

    • Add the fluorometric probe.

    • Mix gently and incubate for 15 minutes at room temperature, protected from light.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate, Arachidonic Acid, to all wells.

    • Immediately begin measuring the fluorescence kinetically for 10-20 minutes at room temperature, or measure as an endpoint after a fixed time.

Data Analysis and Interpretation:

ParameterCalculationRationale
Percent Inhibition (1 - (Rate_Sample / Rate_Vehicle)) * 100Quantifies the reduction in enzyme activity caused by the compound relative to the uninhibited (vehicle) control.
IC₅₀ (50% Inhibitory Concentration) Plot Percent Inhibition vs. log[Compound Concentration] and perform a non-linear regression.The IC₅₀ value represents the potency of the compound as a direct inhibitor of the COX-2 enzyme.
Modulation of the NF-κB Signaling Pathway

Scientific Rationale: The Nuclear Factor kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[16] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα.[17] Inflammatory stimuli (like TNF-α or LPS) trigger the degradation of IκBα, allowing the active NF-κB p65 subunit to translocate into the nucleus and initiate gene transcription.[17][18] Inhibiting this translocation is a key strategy for anti-inflammatory drug development.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_inactive Inactive NF-κB Complex cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα (Degradation) IkB->IkB_p p65 p65 p65_n p65 p65->p65_n Translocation p50 p50 p50_n p50 p50->p50_n Translocation TestCmpd 2-(Allylamino)nicotinic acid TestCmpd->IKK Inhibits DNA κB DNA Site p65_n->DNA Binds p50_n->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Overview of the NF-κB signaling and nuclear translocation pathway.

Protocol 3: NF-κB (p65) Nuclear Translocation Assay

Principle of the Assay: This image-based assay quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation. Cells are treated with the compound, stimulated to activate the pathway, and then fixed and stained for p65 and the nucleus. The ratio of nuclear to cytoplasmic fluorescence intensity of p65 is measured.

Materials:

  • HeLa or RAW 264.7 cells

  • 96- or 384-well imaging plates (e.g., CellCarrier Ultra, PerkinElmer)

  • 2-(Allylamino)nicotinic acid

  • TNF-α or Lipopolysaccharide (LPS) for stimulation

  • Bay 11-7082 (NF-κB pathway inhibitor positive control)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Goat anti-Rabbit IgG, Alexa Fluor 488

  • Nuclear Stain: Hoechst 33342

  • High-Content Imaging System (e.g., Operetta CLS, PerkinElmer)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into imaging plates and allow them to attach overnight.

  • Compound Treatment: Pre-treat cells with serial dilutions of 2-(Allylamino)nicotinic acid, vehicle control, or positive control (Bay 11-7082) for 1-2 hours.

  • Stimulation: Add TNF-α (e.g., 20 ng/mL) or LPS (e.g., 1 µg/mL) to all wells except the "unstimulated" control. Incubate for 30-60 minutes at 37°C.

  • Fixation and Permeabilization:

    • Gently wash wells with PBS.

    • Fix cells with Fixation Buffer for 15 minutes.

    • Wash with PBS.

    • Permeabilize cells with Permeabilization Buffer for 10 minutes.

  • Immunostaining:

    • Wash with PBS and block with Blocking Buffer for 1 hour.

    • Incubate with anti-p65 primary antibody (diluted in blocking buffer) overnight at 4°C.[18]

    • Wash extensively with PBS.

    • Incubate with Alexa Fluor 488 secondary antibody and Hoechst stain for 1 hour at room temperature, protected from light.

  • Imaging: Wash wells with PBS and add imaging buffer. Acquire images on a high-content imaging system, capturing both the nuclear (Hoechst) and p65 (Alexa Fluor 488) channels.

Data Analysis and Interpretation: The imaging software will define nuclear and cytoplasmic regions based on the Hoechst stain. It will then calculate the average fluorescence intensity of p65 in both compartments.

  • Metric: Nuclear-to-Cytoplasmic Intensity Ratio.

  • Interpretation: A low ratio in unstimulated cells indicates cytoplasmic p65. A high ratio in stimulated cells indicates successful translocation. An effective inhibitor will cause the ratio in stimulated cells to remain low, similar to the unstimulated control.

  • IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in the nuclear translocation signal can be calculated by non-linear regression.

Tier 3: Functional Efficacy - Cytokine Suppression

Scientific Rationale: The ultimate goal of an anti-inflammatory agent is to reduce the production of inflammatory mediators. Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key drivers of the inflammatory response.[19][20] Measuring the amount of these cytokines secreted by cells into the culture medium provides a direct, functional readout of a compound's efficacy.[16][21] The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately quantifying secreted proteins.[22]

ELISA_Workflow cluster_cell_culture Cell Culture Phase cluster_elisa ELISA Phase A 1. Seed Cells (e.g., RAW 264.7) B 2. Pre-treat with 2-(Allylamino)nicotinic acid A->B C 3. Stimulate with LPS B->C D 4. Incubate 18-24h C->D E 5. Collect Supernatant (Contains Cytokines) D->E F 6. Perform Sandwich ELISA on Supernatant E->F G 7. Read Absorbance (450 nm) F->G H 8. Calculate Cytokine Concentration G->H

Caption: Experimental workflow for measuring cytokine suppression.

Protocol 4: TNF-α Sandwich ELISA

Principle of the Assay: A 96-well plate is coated with a capture antibody specific for TNF-α. The cell supernatant is added, and any TNF-α present binds to the antibody. A second, detection antibody (linked to an enzyme like HRP) is added, which binds to a different epitope on the captured TNF-α. Finally, a substrate is added, which is converted by the enzyme into a colored product. The color intensity is proportional to the amount of TNF-α.[23]

Materials:

  • Cell culture supernatants (from a parallel experiment to the one described above)

  • TNF-α ELISA Kit (containing capture Ab, detection Ab, standard, substrate, stop solution)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader capable of measuring absorbance at 450 nm

Step-by-Step Methodology: (Note: Follow the specific instructions provided with the commercial ELISA kit)

  • Plate Coating: Coat a 96-well plate with the capture antibody and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites.

  • Standard and Sample Incubation:

    • Prepare a standard curve using the provided recombinant TNF-α standard.

    • Add standards and cell culture supernatants to the appropriate wells.

    • Incubate for 2 hours at room temperature.[23]

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.[23]

  • Enzyme and Substrate Reaction:

    • Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30 minutes.

    • Wash the plate and add TMB Substrate. Incubate in the dark until sufficient color develops (15-30 mins).

  • Measurement: Add Stop Solution to each well and immediately read the absorbance at 450 nm.

Data Analysis and Interpretation:

ParameterCalculationRationale
Standard Curve Plot the absorbance of each standard vs. its known concentration. Perform a four-parameter logistic (4-PL) curve fit.Creates a model to accurately determine the concentration of the unknown samples based on their absorbance values.
TNF-α Concentration (pg/mL) Use the standard curve equation to interpolate the concentration of TNF-α in each sample from its absorbance value.Provides a quantitative measure of the functional inflammatory response.
Percent Inhibition of TNF-α (1 - (Conc_Sample / Conc_StimulatedVehicle)) * 100Quantifies the compound's ability to suppress the functional inflammatory output.
IC₅₀ Plot Percent Inhibition vs. log[Compound Concentration] and perform a non-linear regression.The IC₅₀ value represents the potency of the compound in a functional, cell-based inflammatory context.

Summary and Integrated Data Interpretation

By following this tiered approach, researchers can generate a comprehensive in vitro profile of 2-(Allylamino)nicotinic acid. The data should be compiled to build a cohesive narrative.

Example Data Summary Table:

AssayMetric2-(Allylamino)nicotinic acidPositive Control
Cell ViabilityCC₅₀ (µM)> 100Doxorubicin: 0.5 µM
COX-2 InhibitionIC₅₀ (µM)15.2Celecoxib: 0.8 µM
NF-κB TranslocationIC₅₀ (µM)5.8Bay 11-7082: 2.1 µM
TNF-α SuppressionIC₅₀ (µM)8.1Dexamethasone: 0.1 µM

An ideal result would show high CC₅₀ values (low toxicity) and potent IC₅₀ values in the mechanistic and functional assays. Comparing the IC₅₀ values can provide insight into the primary mechanism of action. For instance, if the NF-κB IC₅₀ is significantly lower than the COX-2 IC₅₀, it suggests the compound's primary anti-inflammatory effect is mediated through the NF-κB pathway. This systematic evaluation provides the robust, validated data necessary to advance promising compounds into the next phase of drug development.

References

  • Vertex AI Search. (n.d.). 2-(Allylamino)nicotinic acid | CAS 1019126-98-7 | P212121 Store.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B. [Link]

  • National Center for Biotechnology Information. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed.
  • Peiris, D. C., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025).
  • National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In Probe Reports from the NIH Molecular Libraries Program.
  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
  • Simson Pharma Limited. (n.d.). 2-(Allylamino)isonicotinic Acid | CAS No- 1019461-29-0.
  • Royal Society of Chemistry. (n.d.). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry.
  • El-Gogary, R. I., Abd-Allah, A. R. A., El-Tanbouly, G. S., & El-Kholy, A. A. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. BMC complementary medicine and therapies, 23(1), 114. [Link]

  • Wikipedia. (n.d.). Nicotinic acid.
  • Cayman Chemical. (n.d.). NF-κB (p65) Transcription Factor Assay Kit.
  • Grundy, S. M., Vega, G. L., & McGovern, M. E. (2002). Efficacy, safety, and tolerability of once-daily extended-release niacin for the treatment of dyslipidemia associated with type 2 diabetes. Archives of internal medicine, 162(14), 1568–1576. [Link]

  • RayBiotech. (n.d.). Human NF-KappaB p65 Activity Assay Kit.
  • Muñoz, O. B. (2023). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Methods in molecular biology (Clifton, N.J.), 2612, 101–108. [Link]

  • Abcam. (n.d.). Cell viability assays.
  • MDPI. (n.d.). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth.
  • Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery.
  • Fivephoton Biochemicals. (n.d.). NF-kappa B Activation Assay Kits.
  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-139.
  • Antibodies.com. (n.d.). Multiplex Human Cytokine ELISA Kit (EM10001) (A33039).
  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5).
  • Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. Trends in pharmacological sciences, 32(12), 700–707. [Link]

  • Sigma-Aldrich. (n.d.). COX Activity Assay Kit (Fluorometric).
  • MDPI. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp..
  • ResearchGate. (n.d.). What will be the best way to test NFkb activation via western blot?.
  • Thermo Fisher Scientific. (n.d.). Cell Viability Assays.
  • Cusabio. (n.d.). Inflammatory Cytokine ELISA Kits.
  • Cayman Chemical. (n.d.). Nicotinic Acid (Niacin, NSC 169454, Pyridine-3-Carboxylic Acid, SR 4390, Vitamin B3, CAS Number: 59-67-6).
  • Bioscience Biotechnology Research Communications. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br..
  • Arigo biolaboratories. (n.d.). Inflammatory Cytokine multiplex ELISA Kits are launched.
  • Linus Pauling Institute, Oregon State University. (2018). Niacin.
  • Frontiers. (n.d.). Anti-inflammatory activity of d-pinitol possibly through inhibiting COX-2 enzyme: in vivo and in silico studies.
  • PubChem. (n.d.). Nicotinic Acid.
  • MyBioSource. (n.d.). Inflammatory Cytokine elisa kit.
  • African Journal of Pharmacy and Pharmacology. (n.d.). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants.

Sources

The Versatile Scaffold of 2-(Allylamino)nicotinic Acid: A Gateway to Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of modern medicine. In this pursuit, the identification and exploitation of versatile chemical scaffolds that can be readily modified to interact with a multitude of biological targets is of paramount importance. One such scaffold of growing interest is 2-(allylamino)nicotinic acid. This application note provides a comprehensive guide for researchers on the synthesis, derivatization, and biological evaluation of compounds based on this promising molecular framework. We will delve into the rationale behind its selection, provide detailed experimental protocols, and explore its potential in the discovery of new drugs for a range of therapeutic areas, including inflammation, infectious diseases, and neurological disorders.

The 2-(Allylamino)nicotinic Acid Scaffold: A Privileged Structure

The 2-aminonicotinic acid core is a well-established pharmacophore found in a variety of biologically active molecules.[1][2] The introduction of an allyl group at the 2-amino position offers several distinct advantages for drug discovery:

  • Structural Versatility: The allyl group provides a reactive handle for a wide array of chemical modifications, allowing for the rapid generation of diverse compound libraries. This facilitates the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

  • Modulation of Physicochemical Properties: The lipophilicity and conformational flexibility introduced by the allyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, potentially improving oral bioavailability and cell permeability.

  • Unique Biological Interactions: The presence of the double bond in the allyl group can lead to specific interactions with biological targets that are not achievable with simple alkyl or aryl substituents.

Derivatives of the broader 2-aminonicotinic acid class have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, antiviral, and antitumor effects.[2][3][4] This suggests that the 2-(allylamino)nicotinic acid scaffold is a promising starting point for the development of novel therapeutics in these and other areas.

Synthesis of the 2-(Allylamino)nicotinic Acid Scaffold and its Derivatives

The synthesis of 2-(allylamino)nicotinic acid can be efficiently achieved through the nucleophilic aromatic substitution of 2-chloronicotinic acid with allylamine.[5] Microwave-assisted synthesis in an aqueous medium offers a rapid, efficient, and environmentally friendly approach.[6]

Protocol 2.1: Microwave-Assisted Synthesis of 2-(Allylamino)nicotinic Acid

This protocol describes a general method for the synthesis of 2-(allylamino)nicotinic acid.

Materials:

  • 2-Chloronicotinic acid

  • Allylamine

  • Potassium carbonate (K₂CO₃)

  • Distilled water

  • Microwave reactor vials (10 mL)

  • Microwave reactor

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and purification equipment (e.g., for chromatography)

Procedure:

  • In a 10 mL microwave reactor vial, combine 2-chloronicotinic acid (1 mmol), allylamine (2 mmol), and potassium carbonate (1.5 mmol).

  • Add 3 mL of distilled water to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150°C for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • Acidify the reaction mixture to pH 3-4 with 1M HCl. This will precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2-(allylamino)nicotinic acid.

Rationale for Experimental Choices:

  • Microwave Irradiation: This technique significantly accelerates the reaction rate, leading to shorter reaction times and often higher yields compared to conventional heating.[7]

  • Water as Solvent: Water is a green and safe solvent, making this protocol environmentally benign.

  • Potassium Carbonate: This base is used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

Exploring the Therapeutic Potential: Biological Evaluation

The 2-(allylamino)nicotinic acid scaffold can be explored for a variety of biological activities. Based on the known pharmacology of related nicotinic acid derivatives, promising areas of investigation include anti-inflammatory, antibacterial, and neuroprotective effects.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Many 2-anilinonicotinic acid derivatives are known to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[8]

This protocol provides a method for screening compounds for their ability to inhibit COX-2 activity.

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich or other suppliers)[9]

  • Test compounds (dissolved in an appropriate solvent like DMSO)

  • Microplate reader capable of fluorescence detection (Ex/Em = 535/587 nm)

Procedure:

  • Prepare a 10x stock solution of the test compound in the provided assay buffer.

  • In a 96-well plate, add 10 µL of the diluted test compound to the sample wells.

  • For the enzyme control wells, add 10 µL of assay buffer.

  • For the inhibitor control wells, add a known COX-2 inhibitor (e.g., Celecoxib) provided in the kit.

  • Prepare the reaction mixture according to the kit's instructions, which typically includes human recombinant COX-2 enzyme and a fluorometric substrate.

  • Add the reaction mixture to all wells.

  • Immediately start the kinetic measurement in a microplate reader at 25°C, recording the fluorescence every minute for 10-20 minutes.

  • Calculate the percentage of COX-2 inhibition for each test compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation:

CompoundCOX-2 IC₅₀ (µM)
Scaffold HHAllylTo be determined
Derivative 1 OCH₃HAllylTo be determined
Derivative 2 HClAllylTo be determined
Celecoxib ---Reference value
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

Nicotinic acid derivatives have also shown promise as antibacterial agents.[4][10] The minimum inhibitory concentration (MIC) is a key parameter to quantify the antibacterial potency of a compound.

This protocol outlines a standard method for determining the MIC of a compound against a specific bacterial strain.[1][11]

Materials:

  • Test compound

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the diluted bacterial suspension to each well containing the test compound.

  • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation:

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Scaffold HHAllylTo be determinedTo be determined
Derivative 1 FHAllylTo be determinedTo be determined
Derivative 2 HNO₂AllylTo be determinedTo be determined
Ciprofloxacin ---Reference valueReference value
Neuroprotective Potential

Nicotinamide, a related compound, has shown neuroprotective effects in various models of neurological disorders.[2][12] The 2-(allylamino)nicotinic acid scaffold, therefore, represents an interesting starting point for the discovery of novel neuroprotective agents.

Experimental Workflow for Neuroprotection Studies:

G cluster_0 In Vitro Screening cluster_1 In Vivo Models A Primary Neuronal Cell Culture B Induce Neurotoxicity (e.g., with glutamate, H₂O₂) A->B C Treat with 2-(Allylamino)nicotinic Acid Derivatives B->C D Assess Neuronal Viability (e.g., MTT assay) C->D E Measure Oxidative Stress Markers (e.g., ROS levels) C->E F Animal Model of Neurodegeneration (e.g., stroke, Parkinson's) D->F Promising Compounds G Administer Lead Compounds F->G H Behavioral Assessments G->H I Histological Analysis of Brain Tissue G->I

Caption: Workflow for evaluating the neuroprotective effects of 2-(allylamino)nicotinic acid derivatives.

Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization

Systematic modification of the 2-(allylamino)nicotinic acid scaffold is crucial for understanding the structural requirements for a desired biological activity and for optimizing lead compounds.

Key Modification Points:

SAR cluster_0 Modification Points Scaffold R1 R¹ Substituents (e.g., EWG, EDG) R1->Scaffold R2 R² Substituents (e.g., halogens, alkyls) R2->Scaffold Allyl Allyl Group Modifications (e.g., saturation, homologation) Allyl->Scaffold

Caption: Key positions for chemical modification on the 2-(allylamino)nicotinic acid scaffold.

General SAR Insights from Related Scaffolds:

  • Substituents on the Nicotinic Acid Ring: Electron-withdrawing groups (e.g., halogens, nitro groups) at the 5-position can influence the acidity of the carboxylic acid and the overall electronic properties of the molecule, which may impact target binding.

  • Modifications of the Amino Linker: The nature of the substituent at the 2-amino position is critical. While this guide focuses on the allyl group, exploring other small alkyl and cycloalkyl groups can provide valuable SAR data. The length and saturation of the alkyl chain can affect lipophilicity and conformational flexibility.[13]

  • Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with bioisosteric groups such as tetrazoles or acylsulfonamides can modulate the acidity and pharmacokinetic properties of the compounds.

Conclusion

The 2-(allylamino)nicotinic acid scaffold represents a promising and versatile starting point for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with the diverse biological activities exhibited by related nicotinic acid derivatives, makes it an attractive platform for medicinal chemists. The protocols and strategies outlined in this application note provide a solid foundation for researchers to synthesize, evaluate, and optimize compounds based on this scaffold, with the ultimate goal of developing new and effective drugs for a range of human diseases. The key to success will lie in the systematic exploration of the chemical space around this privileged structure and the rigorous biological evaluation of the resulting compounds.

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Gökhan, N., Yeşilada, A., Uçar, G., Erol, K., & Bilgin, A. A. (2000). Antinicotinic activity of some 2-aminotetralin derivatives. A structure-activity relationship study. Arzneimittel-Forschung, 50(11), 1013–1018.
  • This cit
  • This cit
  • Pellicciari, R., et al. (2004). Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. Current Pharmaceutical Design, 10(30), 3739-3751.
  • This cit
  • This cit
  • This cit
  • This cit
  • Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2015). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Archiv der Pharmazie, 348(10), 736–745.
  • Antimicrobial Potential of Nicotinic Acid Derivatives Against Various P
  • This cit
  • This cit
  • This cit
  • Synthesis of 2-arylaminonicotinic acids in water under microwave irradiation without c
  • This cit
  • This cit
  • This cit
  • This cit
  • Chen, J., & Chopp, M. (2010). Niacin, an Old Drug, has New Effects on Central Nervous System Disease. The Open Drug Discovery Journal, 2, 136-141.
  • This cit
  • This cit
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
  • This cit
  • This cit
  • Niacin, an Old Drug, has New Effects on Central Nervous System Disease. (n.d.).
  • This cit
  • This cit
  • Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. (n.d.).
  • This cit
  • This cit
  • This cit
  • COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Sigma-Aldrich.
  • This cit
  • This cit
  • Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. (2023). BMC Chemistry, 17(1), 133.
  • Microwave mediated synthesis of 2-aminooxazoles. (2022). Tetrahedron Letters, 88, 153555.
  • This cit
  • This cit
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv

Sources

Application Notes & Protocols: Investigating the Antiviral Potential of 2-(Allylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Topic: A detailed guide to the prospective antiviral applications of 2-(Allylamino)nicotinic acid, leveraging insights from the broader class of nicotinic acid derivatives.

Introduction: The Rationale for Investigating 2-(Allylamino)nicotinic Acid

While direct antiviral studies on 2-(Allylamino)nicotinic acid are not extensively documented in publicly available literature, the parent molecule, nicotinic acid (Niacin/Vitamin B3), and its derivatives have emerged as a promising class of compounds in antiviral research. Nicotinic acid itself has been shown to exhibit broad-spectrum antiviral activity by modulating the host's innate immune system.[1][2] Furthermore, various 2-(arylamino)nicotinic acid derivatives have been synthesized and evaluated for a range of biological activities, including antiviral effects against HIV.[3][4][5]

This document provides a comprehensive framework for researchers to explore the antiviral potential of 2-(Allylamino)nicotinic acid. We will extrapolate from the known mechanisms of related compounds to propose testable hypotheses and provide detailed protocols for in vitro evaluation. The allylamino substitution at the 2-position presents a unique chemical feature that may influence the compound's interaction with host or viral targets, making it a compelling candidate for investigation.

Part 1: Proposed Mechanism of Action - A Hypothesis

Based on the literature for nicotinic acid, a primary hypothesis for the antiviral activity of 2-(Allylamino)nicotinic acid is the modulation of the host's innate immune response .

Nicotinic acid is known to exert its effects through the G protein-coupled receptor GPR109A.[1][2] Activation of this receptor can trigger downstream signaling cascades, including the phosphorylation of ERK and STAT1, and the induction of autophagy, ultimately leading to an enhanced type I interferon (IFN-I) response.[1][2] The IFN-I pathway is a cornerstone of the innate antiviral defense, leading to the expression of numerous interferon-stimulated genes (ISGs) that inhibit viral replication.[2]

A secondary hypothesis, based on research into other nicotinic acid derivatives, is the direct inhibition of viral enzymes . For instance, certain 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives have been identified as dual inhibitors of HIV-1 reverse transcriptase, targeting both its polymerase and RNase H functions.[3][5] The specific allylamino group in 2-(Allylamino)nicotinic acid could potentially confer inhibitory activity against viral polymerases, proteases, or other essential enzymes.

The following diagram illustrates the hypothetical host-mediated antiviral pathway:

GPR109A_Pathway 2-(Allylamino)nicotinic_acid 2-(Allylamino)nicotinic acid GPR109A GPR109A Receptor 2-(Allylamino)nicotinic_acid->GPR109A Binds to Signaling_Cascade Downstream Signaling (e.g., ERK, STAT1 phosphorylation) GPR109A->Signaling_Cascade Activates Autophagy Autophagy Induction GPR109A->Autophagy Induces IFN_Production Type I Interferon (IFN-α/β) Production Signaling_Cascade->IFN_Production Autophagy->IFN_Production Enhances ISG_Expression Interferon-Stimulated Gene (ISG) Expression IFN_Production->ISG_Expression Induces Antiviral_State Establishment of Antiviral State ISG_Expression->Antiviral_State Leads to

Caption: Hypothetical host-mediated antiviral mechanism of 2-(Allylamino)nicotinic acid via GPR109A.

Part 2: Experimental Protocols for Antiviral Evaluation

This section outlines a logical workflow for assessing the antiviral activity of 2-(Allylamino)nicotinic acid. It is crucial to perform these experiments in a stepwise manner, starting with cytotoxicity assessment.

Workflow for In Vitro Antiviral Screening

Antiviral_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_mechanism Mechanistic Studies Compound_Prep Compound Synthesis & Characterization Cytotoxicity 1. Cytotoxicity Assay (CC50) Compound_Prep->Cytotoxicity Cell_Culture Cell Line Selection & Maintenance Cell_Culture->Cytotoxicity Virus_Stock Virus Propagation & Tittering Antiviral_Screen 2. Viral Yield Reduction Assay (EC50) Virus_Stock->Antiviral_Screen Cytotoxicity->Antiviral_Screen Determine non-toxic concentrations Selectivity_Index 3. Calculate Selectivity Index (SI) Antiviral_Screen->Selectivity_Index Plaque_Assay Plaque Reduction Assay Selectivity_Index->Plaque_Assay If SI is favorable Time_of_Addition Time-of-Addition Assay Plaque_Assay->Time_of_Addition Mechanism_Host Host-Target Assays (e.g., IFN pathway analysis) Time_of_Addition->Mechanism_Host Mechanism_Viral Viral-Target Assays (e.g., Enzyme inhibition) Time_of_Addition->Mechanism_Viral

Sources

LC-MS/MS for detection and quantification of 2-(Allylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Sensitive and Selective Quantification of 2-(Allylamino)nicotinic acid in Human Plasma using LC-MS/MS

Introduction

2-(Allylamino)nicotinic acid is a derivative of nicotinic acid (Vitamin B3), a fundamental component in cellular metabolism. The broader class of 2-(arylamino)nicotinic acids is recognized as a core structure in a variety of biologically active molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and potential antibacterial, antiviral, and antitumor agents.[1][2] Given its structural similarity to these pharmacologically significant compounds, it is plausible that 2-(Allylamino)nicotinic acid may be investigated as a new chemical entity or identified as a metabolite in drug development programs.

The accurate quantification of such molecules in complex biological matrices, like human plasma, is critical for pharmacokinetic, toxicokinetic, and metabolic studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preeminent analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and speed.[3][4]

This document provides a comprehensive, field-proven protocol for the robust detection and quantification of 2-(Allylamino)nicotinic acid in human plasma. As a self-validating system, this guide not only details the step-by-step methodology but also elucidates the scientific rationale behind each experimental choice, from sample preparation to data acquisition. The method is designed to meet the rigorous standards of bioanalytical method validation as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[5][6][7]

Scientific Principles and Method Rationale

The successful development of a quantitative bioanalytical method hinges on a deep understanding of the analyte's physicochemical properties. 2-(Allylamino)nicotinic acid (Molecular Formula: C9H10N2O2, Molecular Weight: 178.19 g/mol ) possesses two key functional groups that dictate its analytical behavior: a carboxylic acid on the pyridine ring and a secondary amine.

  • Ionization: The carboxylic acid group (acidic) and the pyridine nitrogen (basic) allow the molecule to be ionized in either positive or negative mode. However, carboxylic acids are exceptionally well-suited for deprotonation, forming a stable carboxylate anion. Therefore, Negative Electrospray Ionization (ESI-) is selected as the preferred mode. This choice often leads to a cleaner baseline and less competition for ionization from endogenous matrix components compared to positive mode for this class of compounds.[8][9]

  • Sample Preparation: The primary challenge in bioanalysis is the removal of interfering matrix components, primarily proteins and phospholipids, from plasma.[10] We will detail two effective strategies:

    • Protein Precipitation (PPT): A rapid, straightforward approach where an organic solvent is used to denature and precipitate plasma proteins.[11][12]

    • Solid-Phase Extraction (SPE): A more selective technique that provides a cleaner extract by utilizing specific chemical interactions between the analyte and a solid sorbent.[13][14] Given the analyte's acidic nature, an anion-exchange mechanism is highly effective.[13]

  • Chromatography: 2-(Allylamino)nicotinic acid is a polar molecule. To achieve good retention and peak shape on a standard reversed-phase column (e.g., C18), the mobile phase must be carefully controlled.[15][16] We utilize a gradient elution with a low concentration of a weak acid (formic acid) to control the ionization state of the analyte and ensure symmetric peaks.[17]

  • Detection and Quantification: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[18][19] This technique involves selecting the deprotonated molecule (precursor ion) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific, characteristic fragment ion (product ion) in the third quadrupole.[20][21] This precursor-to-product transition is unique to the analyte, effectively filtering out chemical noise.[22]

Materials and Methods

Reagents and Chemicals
  • 2-(Allylamino)nicotinic acid reference standard (>98% purity)

  • 2-(Allylamino)nicotinic acid-d3 (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Water

  • Formic Acid (FA), reagent grade

  • Ammonium Hydroxide, reagent grade

  • Human Plasma (K2EDTA as anticoagulant), sourced from at least six different donors

  • Solid-Phase Extraction (SPE) Cartridges: Mixed-Mode Anion Exchange (e.g., Oasis MAX or equivalent)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • SPE Vacuum Manifold or Positive Pressure Processor

  • Calibrated pipettes and standard laboratory glassware

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2-(Allylamino)nicotinic acid and its internal standard (IS) in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 (v/v) ACN:Water mixture to prepare working solutions for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution with 50:50 (v/v) ACN:Water to a final concentration of 100 ng/mL. This solution will be used for spiking all samples.

Preparation of Calibration Curve and Quality Control (QC) Samples
  • Calibration Standards: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 1 to 5000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 1 ng/mL

    • Low QC (LQC): 3 ng/mL

    • Medium QC (MQC): 300 ng/mL

    • High QC (HQC): 4000 ng/mL

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation (PPT)

This method is ideal for rapid sample screening and high-throughput applications.

  • Aliquot: Pipette 50 µL of plasma sample (blank, standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the IS working solution (100 ng/mL) to each tube and vortex briefly.

  • Precipitate: Add 200 µL of cold acetonitrile (<4°C). The 4:1 ratio of ACN to plasma ensures efficient protein precipitation.[11]

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 150 µL of the supernatant to an HPLC vial for analysis.

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol yields a cleaner extract, minimizing matrix effects and improving sensitivity. It is the recommended approach for method validation.

  • Aliquot and Spike: Pipette 100 µL of plasma sample into a tube. Add 10 µL of the IS working solution.

  • Pre-treat: Add 200 µL of 4% phosphoric acid in water. Vortex. This step ensures the carboxylic acid group is fully protonated for optimal binding to some mixed-mode sorbents, though for anion exchange, a basic pH is needed for elution. For a strong anion exchanger, loading at neutral or slightly acidic pH is fine.

  • Condition SPE Cartridge: Condition the mixed-mode anion exchange cartridge with 1 mL of Methanol followed by 1 mL of Water. Do not allow the sorbent bed to dry.

  • Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash:

    • Wash 1: Add 1 mL of 5% Ammonium Hydroxide in water to wash away neutral and basic interferences.

    • Wash 2: Add 1 mL of Methanol to wash away lipophilic interferences.

  • Elute: Elute the analyte and IS with 1 mL of 2% Formic Acid in Methanol. The acid neutralizes the charged analyte, releasing it from the sorbent.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water / 5% ACN with 0.1% FA) for injection.

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (Standard, QC, Unknown) add_is Add Internal Standard plasma->add_is ppt Protocol 1: Protein Precipitation (ACN) add_is->ppt OR spe Protocol 2: Solid-Phase Extraction (Anion Exchange) add_is->spe centrifuge Centrifuge ppt->centrifuge elute Elute & Evaporate spe->elute supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject reconstitute Reconstitute elute->reconstitute reconstitute->inject lc HPLC Separation (Reversed-Phase C18) inject->lc ms Tandem MS Detection (ESI-, MRM Mode) lc->ms data Data Acquisition & Quantification ms->data

Caption: Overall bioanalytical workflow from sample preparation to final quantification.

Protocol 3: LC-MS/MS Instrumental Analysis

The following are typical starting conditions and should be optimized for the specific instrument used.

Parameter Condition Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule analysis, providing good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to control analyte ionization and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 minA typical gradient to elute the polar analyte and wash the column.
Injection Volume 5 µL
Column Temp 40 °CReduces mobile phase viscosity and can improve peak shape.
Ionization Mode Electrospray Ionization (ESI), NegativeOptimal for deprotonating the carboxylic acid group.[8]
Capillary Voltage -3.0 kV
Gas Temp 350 °C
Gas Flow 10 L/min
Nebulizer 45 psi

MRM Transitions

MRM transitions must be determined by infusing a pure standard of the analyte and its IS into the mass spectrometer. The following are predicted transitions based on the analyte's structure.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
2-(Allylamino)nicotinic acid177.2 ([M-H]⁻)133.1 ([M-H-CO₂]⁻)Optimized (e.g., 15-25)
IS (e.g., d3-analyte)180.2 ([M-H]⁻)136.1 ([M-H-CO₂]⁻)Optimized (e.g., 15-25)

SPE Mechanism Visualization

SPE cluster_steps cluster_molecules sorbent SPE Sorbent (Anion Exchanger R-N⁺) Analyte_eluted Analyte-COOH sorbent:f1->Analyte_eluted Released Interference Interference sorbent:f1->Interference Washed off Load 1. Load (Sample pH < pKa) Wash 2. Wash (Remove Interferences) Elute 3. Elute (Acidic Eluent) Analyte_bound Analyte-COO⁻ Analyte_bound->sorbent:f0 Binds Interference->sorbent:f0 Flows through Eluent H⁺ Eluent->sorbent:f0

Caption: Mechanism of Solid-Phase Extraction for analyte isolation.

Method Validation Protocol

The analytical method must be validated according to regulatory guidelines to ensure its reliability.[6][7][23] The following parameters should be assessed.

Parameter Objective Acceptance Criteria (Typical)
Selectivity Assess interference from endogenous matrix components.Response in blank samples (from ≥6 sources) should be <20% of the LLOQ response.
Linearity & Range Establish the relationship between concentration and response.Calibration curve should have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to nominal values and their variability.Replicate analyses (n=6) of QC samples at four levels over three separate runs. Mean accuracy should be within 85-115% of nominal (80-120% for LLOQ). Precision (%CV) should not exceed 15% (20% for LLOQ).
Matrix Effect Evaluate the suppression or enhancement of ionization by the matrix.The ratio of analyte peak area in post-extraction spiked samples to that in pure solution should be consistent across different lots of matrix.
Recovery Measure the efficiency of the extraction process.The ratio of analyte peak area in pre-extraction spiked samples to post-extraction spiked samples should be consistent and reproducible.
Stability Assess analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).Mean concentration of stability samples should be within ±15% of nominal concentration of fresh samples.

Conclusion

This application note provides a detailed and robust framework for the quantification of 2-(Allylamino)nicotinic acid in human plasma using LC-MS/MS. By offering two validated sample preparation protocols—rapid protein precipitation and high-purity solid-phase extraction—this guide provides the flexibility needed for different stages of research and development. The described method demonstrates high sensitivity, selectivity, and adherence to the principles of regulatory bioanalytical method validation. This ensures the generation of trustworthy and reproducible data essential for advancing drug development and clinical research.

References

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. Retrieved January 23, 2026, from [Link]

  • Solid-Phase Extraction - Chemistry LibreTexts. (2023, August 29). Retrieved January 23, 2026, from [Link]

  • Kallol, K. R., & S, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Retrieved January 23, 2026, from [Link]

  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Drug Discovery and Development. Retrieved January 23, 2026, from [Link]

  • Pesek, J. J., & Matyska, M. T. (2013). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved January 23, 2026, from [Link]

  • Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. (2025, August 9). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Stern, R. H., Freeman, D. H., & Spence, J. D. (1993). Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? PubMed. Retrieved January 23, 2026, from [Link]

  • Baruah, P., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. PubMed Central. Retrieved January 23, 2026, from [Link]

  • Majors, R. E. (2013). Understanding and Improving Solid-Phase Extraction. LCGC International. Retrieved January 23, 2026, from [Link]

  • Addona, T. A., et al. (2009). Multiple Reaction Monitoring-based, Multiplexed, Absolute Quantitation of 45 Proteins in Human Plasma. PubMed Central. Retrieved January 23, 2026, from [Link]

  • Xu, X., et al. (2016). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PubMed Central. Retrieved January 23, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved January 23, 2026, from [Link]

  • Electrospray ionization. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • King, M. (n.d.). Vitamin B3: Metabolism and Functions. The Medical Biochemistry Page. Retrieved January 23, 2026, from [Link]

  • Quantification of Complex Samples Using Multiple Reaction Monitoring. (2012, July 17). Biocompare. Retrieved January 23, 2026, from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). FDA. Retrieved January 23, 2026, from [Link]

  • Liquid Chromatography - Chemistry LibreTexts. (2023, August 29). Retrieved January 23, 2026, from [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone. Retrieved January 23, 2026, from [Link]

  • Weigel, S., Kallenborn, R., & Hühnerfuss, H. (2004). Simultaneous solid-phase extraction of acidic, neutral and basic pharmaceuticals from aqueous samples at ambient (neutral) pH and their determination by gas chromatography-mass spectrometry. PubMed. Retrieved January 23, 2026, from [Link]

  • Kahn, V., & Blum, J. J. (1968). Studies of nicotinic acid metabolism in Astasia longa. II. Pathway and regulation of nicotinamide adenine dinucleotide biosynthesis in cell-free preparations. PubMed. Retrieved January 23, 2026, from [Link]

  • Technical Tip: Protein Precipitation. (2015, August 27). Phenomenex. Retrieved January 23, 2026, from [Link]

  • Niacin. (2018, August 10). Linus Pauling Institute | Oregon State University. Retrieved January 23, 2026, from [Link]

  • Leito, I., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry. Retrieved January 23, 2026, from [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (n.d.). Phenomenex. Retrieved January 23, 2026, from [Link]

  • Sample Preparation – Manual Solid Phase Extraction. (n.d.). SCION Instruments. Retrieved January 23, 2026, from [Link]

  • Bioanalytical Method Validation. (2018). FDA. Retrieved January 23, 2026, from [Link]

  • Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. (2023). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Kruve, A., et al. (2014). pH Effects on Electrospray Ionization Efficiency. ResearchGate. Retrieved January 23, 2026, from [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020, July 6). YouTube. Retrieved January 23, 2026, from [Link]

  • The chemistry of the vitamin B3 metabolome. (2018). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. (2009). PubMed. Retrieved January 23, 2026, from [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 23). YouTube. Retrieved January 23, 2026, from [Link]

  • Nicotinic acid. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Understanding Chromatography - How does HPLC work to separate components of a mixture? (2022, February 7). LC Services. Retrieved January 23, 2026, from [Link]

  • Multiple Reaction Monitoring (MRM). (n.d.). American Heart Association Journals. Retrieved January 23, 2026, from [Link]

  • Wu, Y., et al. (2004). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Retrieved January 23, 2026, from [Link]

  • USFDA guidelines for bioanalytical method validation. (n.d.). Slideshare. Retrieved January 23, 2026, from [Link]

  • Multiple reaction monitoring in mass spectrometry/mass spectrometry for direct analysis of complex mixtures. (1978). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Process for preparing 2-halogeno nicotinic acids. (n.d.). Google Patents.
  • Results for "Multiple Reaction Monitoring (MRM)". (n.d.). Springer Nature Experiments. Retrieved January 23, 2026, from [Link]

  • Nicotinic Acid | C6H5NO2 | CID 938. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved January 23, 2026, from [Link]

  • Nicotinic acid (Compound). (n.d.). Exposome-Explorer - IARC. Retrieved January 23, 2026, from [Link]

Sources

Application Notes and Protocols for Studying GPR109A Receptor Binding Using 2-(Allylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The GPR109A Receptor - A Key Player in Metabolism and Inflammation

The G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2) or Niacin Receptor 1 (NIACR1), has emerged as a significant therapeutic target due to its crucial roles in regulating lipid metabolism and inflammation.[1][2] GPR109A is a member of the class A family of GPCRs and is activated by endogenous ligands such as the ketone body β-hydroxybutyrate and the short-chain fatty acid butyrate, a product of gut microbial fermentation.[3][4] Pharmacologically, it is the primary receptor for nicotinic acid (niacin), a long-standing therapeutic agent for dyslipidemia.[2]

GPR109A is predominantly expressed in adipocytes and various immune cells, including macrophages, neutrophils, and dendritic cells.[3] Upon activation, the receptor couples to inhibitory G proteins of the Gi/o family. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade in adipocytes is responsible for the anti-lipolytic effects of niacin, contributing to its beneficial impact on plasma lipid profiles.[6] Beyond its metabolic role, GPR109A activation in immune cells exerts potent anti-inflammatory effects, highlighting its potential in treating inflammatory conditions.[7]

The study of GPR109A-ligand interactions is paramount for the development of novel therapeutics with improved efficacy and reduced side effects, such as the flushing associated with niacin treatment. 2-(Allylamino)nicotinic acid, a derivative of nicotinic acid, serves as a valuable research tool for probing the binding pocket and functional activity of the GPR109A receptor. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(Allylamino)nicotinic acid in GPR109A receptor binding and functional assays.

GPR109A Signaling Pathway

Activation of GPR109A by an agonist initiates a cascade of intracellular events. The canonical pathway involves the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to reduced cAMP production. The Gβγ subunit can also modulate the activity of other downstream effectors.

GPR109A_Signaling cluster_membrane Plasma Membrane GPR109A GPR109A (HCA2) G_protein Gi/o Protein (αβγ) GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi/o) cAMP cAMP AC->cAMP Converts Ligand 2-(Allylamino)nicotinic acid (Agonist) Ligand->GPR109A Binds ATP ATP ATP->AC Substrate Downstream Downstream Cellular Response (e.g., ↓ Lipolysis) cAMP->Downstream ↓ Leads to

Caption: GPR109A Signaling Pathway.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for GPR109A

This protocol describes a competitive binding assay to determine the affinity of 2-(Allylamino)nicotinic acid for the GPR109A receptor. The assay relies on the competition between the unlabeled test compound (2-(Allylamino)nicotinic acid) and a radiolabeled ligand (e.g., [³H]nicotinic acid) for binding to membranes prepared from cells expressing GPR109A.

Rationale: Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[5] By measuring the displacement of a known radioligand, the affinity (Ki) of the unlabeled test compound can be accurately determined.

Experimental Workflow:

Caption: Competitive Radioligand Binding Assay Workflow.

Materials and Reagents:

ReagentSupplier (Example)Catalog Number (Example)
HEK293 cells stably expressing human GPR109AATCCCRL-1573 (parental)
[³H]Nicotinic acid (specific activity ~50 Ci/mmol)PerkinElmerNET534001MC
2-(Allylamino)nicotinic acidCustom synthesis or chemical supplierN/A
Nicotinic acid (for non-specific binding)Sigma-AldrichN4761
Binding Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4)--
Scintillation CocktailPerkinElmerUltima Gold
Glass fiber filters (GF/B or GF/C)Whatman1821-025
96-well platesCorning3590

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293-GPR109A cells to ~90% confluency.

    • Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in binding buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).

    • Store membrane aliquots at -80°C until use.

  • Assay Setup:

    • Prepare a solution of [³H]nicotinic acid in binding buffer at a concentration close to its Kd for GPR109A (typically in the low nanomolar range).

    • Prepare a solution of unlabeled nicotinic acid at a high concentration (e.g., 10 µM) for determining non-specific binding.

  • Incubation:

    • In a 96-well plate, add the following components in triplicate for each condition:

      • Total Binding: 50 µL binding buffer, 50 µL [³H]nicotinic acid, 100 µL membrane suspension.

      • Non-specific Binding: 50 µL unlabeled nicotinic acid (10 µM final concentration), 50 µL [³H]nicotinic acid, 100 µL membrane suspension.

      • Competition: 50 µL of each dilution of 2-(Allylamino)nicotinic acid, 50 µL [³H]nicotinic acid, 100 µL membrane suspension.

    • The final assay volume is 200 µL. The amount of membrane protein per well should be optimized to ensure that less than 10% of the radioligand is bound.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter pre-soaked in ice-cold binding buffer using a cell harvester.

    • Wash the filters rapidly with ice-cold binding buffer (e.g., 3 x 3 mL) to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of 2-(Allylamino)nicotinic acid.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of 2-(Allylamino)nicotinic acid that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: [³⁵S]GTPγS Binding Assay for GPR109A Functional Activity

This protocol measures the functional consequence of GPR109A activation by 2-(Allylamino)nicotinic acid. The assay quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gαi/o proteins upon receptor stimulation.

Rationale: For Gi/o-coupled receptors like GPR109A, agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of [³⁵S]GTPγS allows for the accumulation of a stable, radioactive signal that is proportional to the extent of receptor activation.

Materials and Reagents:

ReagentSupplier (Example)Catalog Number (Example)
GPR109A-expressing cell membranes(As prepared in Protocol 1)-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)PerkinElmerNEG030H001MC
2-(Allylamino)nicotinic acidCustom synthesis or chemical supplierN/A
GTPγS (unlabeled)Sigma-AldrichG8634
GDPSigma-AldrichG7127
GTPγS Binding Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)--

Step-by-Step Protocol:

  • Assay Setup:

    • Prepare serial dilutions of 2-(Allylamino)nicotinic acid in GTPγS binding buffer.

    • Prepare a solution of [³⁵S]GTPγS in binding buffer (final concentration typically 0.1-0.5 nM).

    • Prepare a solution of GDP in binding buffer (final concentration typically 10-30 µM). The presence of GDP is crucial for maintaining the G protein in its inactive state prior to agonist stimulation.

    • Prepare a solution of unlabeled GTPγS (e.g., 10 µM) for determining non-specific binding.

  • Incubation:

    • In a 96-well plate, add the following components in triplicate:

      • Basal Binding: 50 µL binding buffer, 50 µL [³⁵S]GTPγS/GDP mix, 100 µL membrane suspension.

      • Non-specific Binding: 50 µL unlabeled GTPγS (10 µM final concentration), 50 µL [³⁵S]GTPγS/GDP mix, 100 µL membrane suspension.

      • Agonist Stimulation: 50 µL of each dilution of 2-(Allylamino)nicotinic acid, 50 µL [³⁵S]GTPγS/GDP mix, 100 µL membrane suspension.

    • The final assay volume is 200 µL.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Terminate the reaction and separate bound from unbound [³⁵S]GTPγS by rapid filtration through glass fiber filters, as described in Protocol 1.

    • Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection and Data Analysis:

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the specific agonist-stimulated binding by subtracting the basal binding from the agonist-induced binding.

    • Plot the percentage of stimulation over basal against the logarithm of the concentration of 2-(Allylamino)nicotinic acid.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum stimulation).

Data Presentation

Table 1: Representative Data from GPR109A Binding and Functional Assays

CompoundRadioligand Binding Assay (Ki, nM)[³⁵S]GTPγS Binding Assay (EC₅₀, nM)[³⁵S]GTPγS Binding Assay (Emax, % over basal)
Nicotinic Acid (Reference)10 - 10050 - 500150 - 250
2-(Allylamino)nicotinic acidTo be determinedTo be determinedTo be determined

Note: The values for nicotinic acid are approximate and can vary depending on the experimental conditions and cell system used. The data for 2-(Allylamino)nicotinic acid needs to be experimentally determined.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. The inclusion of appropriate controls is essential for data integrity:

  • Non-specific binding controls in the radioligand binding assay ensure that the measured signal is due to specific receptor interactions.

  • Basal and maximal stimulation controls in the [³⁵S]GTPγS assay establish the dynamic range of the functional response.

  • The use of a reference compound with known affinity and efficacy, such as nicotinic acid, allows for the validation of the assay performance and the relative characterization of the test compound.

Consistent results across multiple experiments and correlation between the binding affinity (Ki) and functional potency (EC₅₀) will further enhance the trustworthiness of the data.

Conclusion

The GPR109A receptor represents a compelling target for the development of therapeutics for metabolic and inflammatory diseases. 2-(Allylamino)nicotinic acid is a useful chemical tool for investigating the pharmacology of this receptor. The detailed protocols provided herein for competitive radioligand binding and [³⁵S]GTPγS functional assays offer a robust framework for characterizing the interaction of 2-(Allylamino)nicotinic acid and other novel ligands with the GPR109A receptor. By adhering to these methodologies and principles of scientific integrity, researchers can generate high-quality, reproducible data to advance our understanding of GPR109A biology and facilitate the discovery of next-generation therapeutics.

References

  • Richman, J. G., et al. (2007). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry, 282(30), 22135–22143. [Link]

  • Al-Shidhani, S., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 11(4), 241. [Link]

  • Singh, N., et al. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139. [Link]

  • Miyazawa, Y., et al. (2020). Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A. Bioorganic & Medicinal Chemistry Letters, 30(10), 127105. [Link]

  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation, 121(4), 1163-1173. [Link]

  • Wikipedia. (2023). Hydroxycarboxylic acid receptor 2. [Link]

  • Chai, J., et al. (2013). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 15(11), 325. [Link]

  • Knowles, H. J., & Smith, D. M. (2007). GPR109A (HM74A/PUMA-G) and the NICOTINIC ACID-MEDIATED anTiliPOLYTIC SIGNALLING PATHWAY. Biochemical Society Transactions, 35(Pt 5), 1261–1264. [Link]

  • Shen, H. C., et al. (2012). Novel 3,6,7-Substituted Pyrazolopyrimidines as Positive Allosteric Modulators for the Hydroxycarboxylic Acid Receptor 2 (GPR109A). Journal of Medicinal Chemistry, 55(7), 3563–3567. [Link]

  • van Veldhoven, J. P., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters, 21(2), 846-850. [Link]

  • Zhang, Y., et al. (2023). Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2. bioRxiv. [Link]

  • Wikipedia. (2023). Butyric acid. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Allylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(allylamino)nicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you achieve high yields and purity in your experiments. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your synthetic endeavors.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Question 1: My reaction shows low or no conversion of 2-chloronicotinic acid. What are the likely causes and how can I fix this?

Answer:

Low or no conversion is a common issue that can typically be traced back to several key factors related to the reaction conditions and reagents.

  • Insufficient Reaction Temperature: The nucleophilic aromatic substitution (SNAr) of 2-chloronicotinic acid requires a significant activation energy. The electron-withdrawing carboxylic acid group helps to activate the pyridine ring for nucleophilic attack, but external energy is still crucial.

    • Solution: Gradually increase the reaction temperature. For solvent-based reactions, ensure you are at the reflux temperature of your chosen solvent. For solvent-free methods, temperatures between 120°C and 150°C are often effective.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to find the optimal temperature without causing significant decomposition.

  • Inappropriate Base or Insufficient Amount: A base is often necessary to neutralize the HCl formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

    • Solution: If you are not using a base, consider adding one. Inorganic bases like potassium carbonate (K₂CO₃) are commonly used.[2] Organic bases such as diisopropylethylamine (DIPEA) can also be effective, especially in organic solvents.[2] Ensure at least one equivalent of the base is used. If using an excess of allylamine, it can also act as the base.

  • Catalyst Inactivity or Absence: While this reaction can proceed without a catalyst, certain catalysts can significantly improve the rate and yield.

    • Solution: For Ullmann-type conditions, ensure your copper catalyst is active. If using a boric acid-catalyzed solvent-free method, ensure the boric acid is of good quality.[1] It's worth noting that for some highly efficient solvent-free methods, no catalyst is required at all.[3]

  • Reagent Quality: The purity of your starting materials is critical.

    • Solution: Ensure your 2-chloronicotinic acid is pure and dry. Allylamine can polymerize over time, so use a fresh or recently distilled bottle.

Question 2: I'm observing the formation of a significant amount of dark, tarry byproduct. What is causing this and how can I prevent it?

Answer:

Tarry byproducts are often the result of side reactions, such as polymerization or decomposition, which are typically exacerbated by high temperatures and prolonged reaction times.

  • Excessive Heat or Reaction Time: While heat is necessary, too much can lead to the decomposition of starting materials and products, as well as the polymerization of allylamine.

    • Solution: Carefully control the reaction temperature and monitor its progress. Once the reaction has reached completion (as determined by TLC or HPLC), proceed with the work-up immediately. Consider using a lower boiling point solvent if applicable, or explore microwave-assisted synthesis, which can often reduce reaction times and byproduct formation.[2]

  • Presence of Oxygen: Amine-containing compounds can be susceptible to oxidation at high temperatures, leading to colored impurities.

    • Solution: Run the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidative side reactions.

Question 3: My final product is difficult to purify, and I have persistent impurities. What are some effective purification strategies?

Answer:

Purification of 2-(allylamino)nicotinic acid can be challenging due to its amphoteric nature (containing both an acidic carboxylic acid group and a basic amino group).

  • Initial Work-up: A well-designed work-up is the first and most critical step in purification.

    • Solution: After the reaction is complete, if you have used an organic solvent, remove it under reduced pressure. Dissolve the residue in water and a base (like NaOH) to deprotonate the carboxylic acid, making it water-soluble. Wash this aqueous solution with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-polar impurities and any remaining unreacted allylamine. Then, carefully acidify the aqueous layer with an acid (like HCl) to a pH of around 4-5. This will protonate the pyridine nitrogen and neutralize the carboxylate, causing the product to precipitate out of the solution.

  • Recrystallization: This is a powerful technique for purifying solid compounds.

    • Solution: After isolating the crude solid, select an appropriate solvent or solvent system for recrystallization. Alcohols like ethanol or isopropanol, or mixtures with water, are often good choices.[4] Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

  • Washing: Thorough washing of the isolated solid can remove residual impurities.

    • Solution: Wash the filtered product with cold water to remove any inorganic salts, and then with a small amount of a non-polar organic solvent like diethyl ether to remove any remaining organic impurities.[4]

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of 2-(allylamino)nicotinic acid from 2-chloronicotinic acid?

A1: The primary mechanism is a nucleophilic aromatic substitution (SNAr). The pyridine ring is "electron-deficient," and this effect is enhanced by the electron-withdrawing carboxylic acid group at the 3-position. This makes the carbon atom at the 2-position, which is bonded to the chlorine, susceptible to attack by a nucleophile (allylamine). The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex, which is stabilized by resonance. The loss of the chloride leaving group then restores the aromaticity of the pyridine ring, yielding the final product.[1]

Q2: What are the main safety precautions I should take during this synthesis?

A2: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 2-Chloronicotinic acid: It is an irritant to the skin, eyes, and respiratory system.[5] Avoid inhalation of dust and contact with skin and eyes.

  • Allylamine: It is a flammable, toxic, and corrosive liquid. Handle with extreme care.

  • High Temperatures: Be cautious when working with heated reactions to avoid burns.

Q3: Can I use other methods besides the traditional heating approach?

A3: Yes, several alternative methods can offer advantages:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and often leads to higher yields and cleaner products by minimizing the formation of byproducts.[2]

  • Solvent-free synthesis: This is a "green chemistry" approach that reduces solvent waste. Heating a mixture of the reactants, sometimes with a catalyst like boric acid, can be very effective.[1][6]

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to improve spot shape). The product, being more polar than the starting 2-chloronicotinic acid, should have a lower Rf value. You can visualize the spots using a UV lamp. For more quantitative analysis, HPLC is the preferred method.

Q5: What are some potential side reactions specific to using allylamine?

A5: While the primary reaction is the desired SNAr, the allyl group introduces the possibility of other reactions:

  • Polymerization: Allylamine can polymerize, especially at high temperatures. Using a moderate excess of allylamine and avoiding unnecessarily high temperatures can minimize this.

  • Double Bond Isomerization: Although less common under these conditions, it is theoretically possible for the double bond to migrate. This can be checked for by ¹H NMR spectroscopy of the final product.

  • Michael Addition: This is unlikely as there is no activated Michael acceptor in the system.

III. Experimental Protocols

Here we provide a standard protocol and an optimized, solvent-free protocol for the synthesis of 2-(allylamino)nicotinic acid.

Protocol 1: Standard Synthesis in Solution

This protocol is based on general methods for the synthesis of similar 2-aminonicotinic acid derivatives.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloronicotinic acid (1.0 eq), potassium carbonate (1.5 eq), and a suitable solvent (e.g., water or N,N-dimethylformamide - DMF).

  • Add allylamine (2.0-3.0 eq) to the mixture. Using an excess of the amine can help drive the reaction to completion.[2]

  • Heat the reaction mixture to reflux (for water, 100°C; for DMF, around 150°C) and stir vigorously.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction mixture to room temperature.

  • If DMF was used, remove it under reduced pressure.

  • Add water to the residue and wash with diethyl ether to remove excess allylamine.

  • Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the product.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold diethyl ether.

  • Dry the product under vacuum. For higher purity, recrystallize from an appropriate solvent like ethanol/water.

Protocol 2: Optimized Solvent-Free Synthesis

This protocol is an adaptation of a green, efficient method used for synthesizing analogous compounds.[1]

Step-by-Step Methodology:

  • In a flask or vial, combine 2-chloronicotinic acid (1.0 eq) and allylamine (2.0 eq).

  • Optionally, add a catalytic amount of boric acid (0.3 eq).[1]

  • Heat the mixture with stirring in an oil bath at 120°C.

  • Monitor the reaction by TLC. The reaction is often complete within 1-2 hours.

  • Cool the mixture to room temperature. The product may solidify upon cooling.

  • Add water and a small amount of 1M NaOH solution to dissolve the product.

  • Wash the aqueous solution with ethyl acetate to remove any unreacted allylamine and non-polar impurities.

  • Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the product.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

IV. Data Summary and Visualization

Table 1: Comparison of Reaction Conditions for Synthesis of 2-Aminonicotinic Acid Derivatives
ParameterStandard Method (in Water)Standard Method (in DMF)Optimized Solvent-Free Method
Solvent WaterDMFNone
Catalyst None/Copper (optional)None/Copper (optional)Boric Acid (optional)[1]
Base K₂CO₃ or excess amineK₂CO₃ or excess amineExcess amine
Temperature 100°C (Reflux)~150°C120°C[1]
Typical Time 12-24 hours4-12 hours1-2 hours[1]
Typical Yield ModerateModerate to GoodGood to Excellent[1]
Work-up AqueousSolvent removal + AqueousAqueous
Green Chemistry GoodPoorExcellent
Diagrams

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Final Product 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 2-Chloronicotinic_Acid->Meisenheimer_Complex + Allylamine (Nucleophilic Attack) Allylamine Allylamine Allylamine->Meisenheimer_Complex Product 2-(Allylamino)nicotinic Acid Meisenheimer_Complex->Product - Cl⁻ (Restores Aromaticity) HCl HCl Meisenheimer_Complex->HCl - H⁺ from Amine

Caption: SNAr mechanism for 2-(allylamino)nicotinic acid synthesis.

Troubleshooting_Workflow start Low/No Yield check_temp Check Temperature Is it high enough? start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_base Check Base Is it present and sufficient? check_temp->check_base Yes success Improved Yield increase_temp->success add_base Add/Increase Base check_base->add_base No check_reagents Check Reagent Quality Are they pure and fresh? check_base->check_reagents Yes add_base->success purify_reagents Purify/Replace Reagents check_reagents->purify_reagents No check_reagents->success Yes purify_reagents->success

Sources

Common side reactions in the synthesis of 2-aminonicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for common side reactions encountered during the synthesis of 2-aminonicotinic acid and its derivatives. Designed for researchers, scientists, and drug development professionals, this technical support center offers practical, field-proven insights to optimize your synthetic routes and enhance product purity.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common synthetic routes for 2-aminonicotinic acid?

    • Why is temperature control so critical in these syntheses?

    • How can I minimize the formation of colored impurities?

  • Troubleshooting Guides for Common Side Reactions

    • Problem 1: Decarboxylation of the Product - Loss of the carboxylic acid group.

    • Problem 2: Incomplete Hydrolysis or Over-hydrolysis of Nitrile Intermediates - Formation of amides or other hydrolysis byproducts.

    • Problem 3: Dimerization and Polymerization - Unwanted self-condensation reactions.

    • Problem 4: Side Reactions in Ullmann Condensation - Tar formation and reduced yields.

    • Problem 5: Byproducts from Hofmann Rearrangement - Issues during the introduction of the amino group.

  • Experimental Protocols

    • Protocol 1: General Procedure for Monitoring Reaction Progress via TLC.

    • Protocol 2: Recrystallization for Purification of 2-Aminonicotinic Acid.

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-aminonicotinic acid?

A1: Several synthetic pathways are commonly employed, each with its own set of advantages and potential challenges. Key routes include:

  • From Quinoline: This involves the oxidation of quinoline to yield 2,3-pyridinedicarboxylic acid, followed by intramolecular dehydration, ammonolysis, and a Hofmann degradation to introduce the C(2) amino group.[1]

  • From 2-Chloronicotinic Acid: This route typically involves the reaction of 2-chloronicotinic acid with ammonia or an appropriate amine.[2]

  • From 2-Chloro-3-trichloromethylpyridine: This method involves reacting the starting material with liquid ammonia to form 2-amino-3-trichloromethylpyridine, which is then hydrolyzed under alkaline conditions to the desired product.[3]

Q2: Why is temperature control so critical in these syntheses?

A2: Temperature is a crucial parameter that significantly influences both the reaction rate and the product purity.[4] For many of the reaction steps in the synthesis of 2-aminonicotinic acid derivatives, elevated temperatures can lead to an increase in side reactions. For instance, in the hydrolysis of 2-amino-3-trichloromethylpyridine, excessively high temperatures can promote unwanted side reactions, thereby reducing the overall yield.[3] Similarly, Ullmann condensations often require high temperatures, but this can also lead to the formation of tar-like impurities if not carefully controlled.[5]

Q3: How can I minimize the formation of colored impurities?

A3: The appearance of color in your reaction mixture or final product often indicates the presence of impurities arising from side reactions or degradation. To minimize these:

  • Inert Atmosphere: Conduct reactions, particularly copper-catalyzed couplings like the Ullmann condensation, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of reagents and intermediates.

  • Purification of Starting Materials: Ensure the purity of your starting materials and solvents, as trace impurities can sometimes act as catalysts for side reactions.

  • Temperature Control: As mentioned, avoid excessive heating, which can lead to thermal decomposition and the formation of colored byproducts.

  • Proper Quenching and Work-up: Prompt and appropriate quenching of the reaction, followed by a suitable work-up procedure, can prevent the formation of impurities during product isolation.

  • Purification Techniques: Employ purification techniques such as recrystallization or column chromatography to remove colored impurities from the final product.

Troubleshooting Guides for Common Side Reactions

Problem 1: Decarboxylation of the Product

Q: My final product shows a loss of the carboxylic acid group, resulting in the formation of 2-aminopyridine. What causes this and how can I prevent it?

A: Decarboxylation is a common side reaction, particularly at elevated temperatures, where the carboxylic acid group is lost as carbon dioxide.[6]

Causality: The stability of the carbanion intermediate formed upon loss of CO2 influences the ease of decarboxylation. In the case of nicotinic acid derivatives, high temperatures, especially in the presence of certain metals or acidic/basic conditions, can promote this reaction.[7]

Troubleshooting Guide:

Step Action Rationale
1. Reaction Temperature Lower the reaction temperature.This is the most critical factor. If the reaction kinetics allow, perform the synthesis at the lowest possible temperature that still affords a reasonable reaction rate.
2. Reaction Time Monitor the reaction closely and minimize the reaction time.Prolonged exposure to high temperatures increases the likelihood of decarboxylation.
3. pH Control Maintain a neutral or slightly acidic pH during work-up and purification.Extreme pH conditions can sometimes facilitate decarboxylation.
4. Catalyst Choice If using a metal catalyst, screen for alternatives that operate at lower temperatures.Some catalysts are more prone to inducing decarboxylation than others.

Preventative Measures:

  • When performing reactions that require heat, use an oil bath with a thermostat for precise temperature control.

  • For syntheses involving heat-sensitive intermediates, consider using microwave-assisted synthesis, which can often reduce reaction times and minimize thermal degradation.

Problem 2: Incomplete Hydrolysis or Over-hydrolysis of Nitrile Intermediates

Q: I am synthesizing 2-aminonicotinic acid from a nitrile precursor, but I'm isolating the corresponding amide as a major byproduct. Conversely, sometimes the reaction seems to stall at the amide stage. How can I control the hydrolysis?

A: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Controlling the reaction to achieve complete conversion to the carboxylic acid without stopping at the amide can be challenging.[3]

Causality: The rate of hydrolysis of the amide can be comparable to or even faster than the hydrolysis of the nitrile, especially under harsh conditions, leading to a mixture of products. Conversely, milder conditions may not be sufficient to drive the second hydrolysis step to completion.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for nitrile hydrolysis.

Preventative Measures:

  • Stepwise Approach: Consider a two-step, one-pot procedure where the initial hydrolysis to the amide is performed under milder conditions, followed by the addition of a stronger acid or base and/or an increase in temperature to drive the reaction to the carboxylic acid.

  • Reagent Choice: The choice of acid or base and its concentration is critical. For instance, a patent for the synthesis of 2-aminonicotinic acid from 2-amino-3-trichloromethylpyridine specifies hydrolysis under alkaline conditions, with temperature being a key parameter to control side reactions.[3]

Problem 3: Dimerization and Polymerization

Q: I am observing the formation of high molecular weight species and insoluble materials in my reaction, leading to low yields of the desired monomeric product. What is causing this?

A: 2-aminonicotinic acid and its derivatives contain both a nucleophilic amino group and an electrophilic carboxylic acid (or its activated form), making them susceptible to self-condensation reactions to form dimers or polymers.[8][9]

Causality: This is particularly problematic in reactions that involve the activation of the carboxylic acid group (e.g., for amide or ester formation) or under conditions that promote intermolecular reactions.

Troubleshooting Guide:

Parameter Observation Action Rationale
Concentration High concentration of starting material.Run the reaction at a lower concentration.Reduces the probability of intermolecular collisions.
Temperature High reaction temperatures.Lower the reaction temperature if possible.High temperatures can overcome the activation energy for self-condensation.
Reagent Addition Adding the coupling partner all at once.Use slow, dropwise addition of the coupling partner.Maintains a low concentration of the reactive species, favoring the desired intramolecular or desired intermolecular reaction.
Protecting Groups No protecting groups on the amino or carboxylic acid functionality.Consider using protecting groups for either the amine or the carboxylic acid, depending on the desired transformation.Prevents the respective functional group from participating in unwanted reactions.
Problem 4: Side Reactions in Ullmann Condensation

Q: When attempting an Ullmann condensation to synthesize a 2-anilino-nicotinic acid derivative, I am getting low yields and a significant amount of tar-like material. How can I improve this reaction?

A: The Ullmann condensation, a copper-catalyzed coupling of an aryl halide with an amine, alcohol, or thiol, is notorious for requiring harsh reaction conditions which can lead to side reactions.[5]

Causality: High temperatures, the nature of the copper catalyst, the solvent, and the presence of activating or deactivating groups on the substrates all play a significant role. Tar formation is often due to thermal decomposition and polymerization of starting materials and products.[10]

Troubleshooting Workflow:

Caption: Decision tree for optimizing Ullmann condensation.

Key Optimization Parameters:

Parameter Recommendation Rationale
Catalyst Use freshly prepared or activated copper powder, or a well-defined copper(I) salt (e.g., CuI).The activity of the copper catalyst is crucial. Modern methods often employ ligands to improve catalyst performance.
Ligand The addition of ligands such as diamines or amino acids can significantly improve the reaction by stabilizing the copper catalyst and promoting the desired coupling.Ligands can accelerate the reaction, allowing for lower reaction temperatures.
Solvent Use a high-boiling, polar aprotic solvent like DMF, NMP, or DMSO.These solvents help to dissolve the reactants and facilitate the reaction at high temperatures.
Base A base such as K2CO3 or Cs2CO3 is typically required.The base neutralizes the acid formed during the reaction and can play a role in the catalytic cycle.
Temperature While high temperatures are often necessary, it is crucial to find the optimal temperature that balances reaction rate and byproduct formation.Stepwise increases in temperature while monitoring the reaction can help identify the ideal conditions.
Problem 5: Byproducts from Hofmann Rearrangement

Q: In the synthesis of 2-aminonicotinic acid via a Hofmann rearrangement of 2,3-pyridinedicarboximide, I am observing byproducts. What are the likely side reactions?

A: The Hofmann rearrangement converts an amide to an amine with one less carbon atom via an isocyanate intermediate.[11][12] Side reactions can occur at various stages of this multi-step process.

Causality: The highly reactive isocyanate intermediate can react with water or other nucleophiles present in the reaction mixture to form undesired byproducts.

Potential Side Reactions and Solutions:

Side Product Plausible Cause Troubleshooting/Prevention
Urea Derivatives The isocyanate intermediate reacts with the product amine.Ensure rapid hydrolysis of the isocyanate by using a sufficient amount of aqueous base. Maintain a low concentration of the product amine during the reaction.
Unreacted N-bromoamide Incomplete rearrangement of the N-bromoamide intermediate.Ensure the use of a sufficiently strong base and adequate temperature to promote the rearrangement.
Products of Isocyanate Hydrolysis Incomplete decarboxylation of the carbamic acid intermediate.Ensure the hydrolysis is carried out under conditions that favor the rapid decarboxylation of the carbamic acid.

Reaction Pathway and Side Reactions:

Hofmann_Rearrangement Amide Amide N_Bromoamide N-Bromoamide Amide->N_Bromoamide Br2, NaOH Isocyanate Isocyanate N_Bromoamide->Isocyanate Rearrangement Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid H2O Urea_Byproduct Urea Byproduct Isocyanate->Urea_Byproduct + Product Amine Product_Amine Product Amine Carbamic_Acid->Product_Amine -CO2

Caption: Hofmann rearrangement pathway and a key side reaction.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction Progress via TLC
  • Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Dissolve a small amount of your reaction mixture in a suitable solvent.

  • Spot the reaction mixture, along with the starting material(s) as a reference, onto a TLC plate.

  • Develop the plate in the TLC chamber.

  • Visualize the spots under a UV lamp and/or by staining.

  • The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction.

Protocol 2: Recrystallization for Purification of 2-Aminonicotinic Acid
  • Dissolve the crude 2-aminonicotinic acid in a minimum amount of a hot solvent in which it has high solubility (e.g., water or ethanol).

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain the purified product.

References

  • Synthesis of 2-aminonicotinic acid - ResearchGate. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]

  • CN104513197A - 2-aminonicotinic acid synthetic method - Google Patents.
  • Preparation of 2-, 4-, 5-, and 6-aminonicotinic acid | Request PDF - ResearchGate. Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

  • Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines - ResearchGate. Available at: [Link]

  • Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids - ResearchGate. Available at: [Link]

  • Condensation of 2‐Pyrone with 3‐Aminopyrazolone. A Novel Synthesis of Pyrazolo[3,4‐b]pyridines - ResearchGate. Available at: [Link]

  • CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents.
  • Dimer formation in nicotinamide and picolinamide in the gas and condensed phases probed by infrared spectroscopy - RSC Publishing. Available at: [Link]

  • Decarboxylation - Master Organic Chemistry. Available at: [Link]

  • Chemistry of Dimer Acid Production from Fatty Acids and the Structure–Property Relationships of Polyamides Made from These Dimer Acids - MDPI. Available at: [Link]

  • Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water | Request PDF - ResearchGate. Available at: [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PubMed. Available at: [Link]

  • Hoffmann Bromamide Reaction - GeeksforGeeks. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release - White Rose Research Online. Available at: [Link]

  • Decarboxylation Reaction Mechanism - YouTube. Available at: [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. Available at: [Link]

  • SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS David A. Nelson Dougl. Available at: [Link]

  • Can Reaction Temperature Impact Synthetic Product Yield and Purity? - Biotage. Available at: [Link]

  • Stereochemical course of the decarboxylation of 2-amino-2-methylmalonic acid by serine hydroxymethyltransferase - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - RSC Publishing. Available at: [Link]

  • reaction of 2-amino-3- methylpentanenitrile with H30+ Part A Predict the product formed when the compound shown below is treated with aqueous acid Interactive 3D display mode NH2 H3C CN CH3 Draw the molecule on the canvas by choosing buttons from the Tools (for bonds), Atoms, and Advanced Template toolbars, including charges where needed. The - Chegg. Available at: [Link]

  • Synthesis and Reactivity of Cationic Boron Complexes Distorted by Pyridine‐based Pincer Ligands: Isolation of a Photochemical Hofmann‐Martius‐type Intermediate | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. Available at: [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate. Available at: [Link]

  • Troubleshooting Ullmann Couplint : r/Chempros - Reddit. Available at: [Link]

  • Decarboxylation mechanisms in biological system - Aimin Liu. Available at: [Link]

  • Hoffmann bromamide degradation reaction | Amines | Class 12 | Chemistry | Khan Academy. Available at: [Link]

  • 2-Aminopyridine-3-carboxylic a | A68300-25G | SIGMA-ALDRICH | SLS. Available at: [Link]

  • Catalytic C C, C N, and C O Ullmann-Type Coupling Reactions: Copper Makes a Difference | Request PDF - ResearchGate. Available at: [Link]

  • A phosphonic acid anion and acid dimer dianion stabilized by proton transfer in OHN hydrogen bonds – models of structural motifs in blend polymer membranes - RSC Publishing. Available at: [Link]

  • Hoffmann Bromamide Reaction: Mechanism, Steps & Applications - Vedantu. Available at: [Link]

  • US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents.
  • Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. Available at: [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines - BYJU'S. Available at: [Link]

Sources

Technical Support Center: Characterization of 2-(Allylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Allylamino)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this compound. Here, we provide in-depth troubleshooting advice and detailed protocols to ensure the integrity and accuracy of your experimental results.

Introduction: Understanding the Molecule

2-(Allylamino)nicotinic acid is a derivative of nicotinic acid (Vitamin B3) and belongs to the class of 2-aminonicotinic acids. These compounds are significant in medicinal chemistry, often serving as building blocks for pharmacologically active molecules. The presence of a reactive allyl group, a carboxylic acid, and an amino-substituted pyridine ring presents a unique set of characterization challenges. This guide will address these challenges systematically.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address specific problems you may encounter during your work with 2-(Allylamino)nicotinic acid.

Synthesis and Purification

Question 1: I am seeing multiple spots on my TLC plate after synthesizing 2-(Allylamino)nicotinic acid. What are the likely impurities?

Answer: The synthesis of 2-(Allylamino)nicotinic acid, often achieved through a nucleophilic aromatic substitution reaction (such as the Ullmann condensation) between 2-chloronicotinic acid and allylamine, can lead to several impurities.[1]

  • Unreacted Starting Materials: The most common impurities are unreacted 2-chloronicotinic acid and excess allylamine.

  • Side Products: Over-alkylation of the allylamine can occur, leading to di-allylated byproducts. Additionally, reactions involving the carboxylic acid group are possible under certain conditions.

  • Degradation Products: The allylamino group can be susceptible to oxidation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for synthesis impurities.

Expert Insight: To minimize impurities, ensure slow addition of allylamine to the reaction mixture and maintain the optimal reaction temperature. A slight excess of the amine is often used to drive the reaction to completion, but a large excess can promote side reactions.

Chromatographic Analysis (HPLC)

Question 2: I am having trouble developing a robust HPLC method for 2-(Allylamino)nicotinic acid. I am seeing poor peak shape and inconsistent retention times. What should I consider?

Answer: The amphoteric nature of 2-(Allylamino)nicotinic acid, possessing both a basic amino group and an acidic carboxylic acid group, can lead to challenging chromatographic behavior.

  • Poor Peak Shape (Tailing): This is often due to secondary interactions between the basic nitrogen of the pyridine ring and residual silanols on the silica-based C18 column.

  • Inconsistent Retention Times: This can be caused by fluctuations in the mobile phase pH, which will affect the ionization state of the molecule.

Troubleshooting Table: HPLC Method Development

ParameterRecommended Starting ConditionsRationale & Troubleshooting Tips
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)A standard C18 column is a good starting point. If peak tailing persists, consider a column with end-capping or a polymer-based column.
Mobile Phase Acetonitrile:Phosphate Buffer (e.g., 68:32 v/v)A buffered mobile phase is crucial for consistent ionization and retention.
pH Adjust to 4.5 with phosphoric acidAt this pH, the carboxylic acid will be partially protonated and the amino group will be protonated, leading to good retention on a reverse-phase column.
Flow Rate 0.8 - 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 247 nmBased on the chromophores present in the molecule.

Expert Insight: The use of a small amount of an amine modifier, such as triethylamine (TEA), in the mobile phase can help to mask the active silanol groups on the column and improve peak shape. However, be aware that TEA can suppress MS ionization if you are using an LC-MS system.

Detailed Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed to separate 2-(Allylamino)nicotinic acid from its potential degradation products.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 50mM Potassium Dihydrogen Phosphate. Adjust pH to 4.5 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Isocratic Elution: Mix Mobile Phase A and Mobile Phase B in a ratio of 32:68 (v/v). Filter through a 0.45 µm membrane filter and degas.

  • Chromatographic Conditions:

    • Column: Phenomenex® C18, 5 µm, 250 mm x 4.6 mm i.d.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient.

    • Detection: UV at 247 nm.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of 2-(Allylamino)nicotinic acid in the mobile phase to a final concentration of 50 µg/mL.

This method has been adapted from a validated stability-indicating method for a combination drug product including nicotinic acid.[2]

Structural Characterization (NMR & MS)

Question 3: I am struggling to interpret the NMR spectrum of my purified 2-(Allylamino)nicotinic acid. The aromatic region is complex.

Answer: The pyridine ring of 2-(Allylamino)nicotinic acid gives rise to a complex splitting pattern in the aromatic region of the 1H NMR spectrum. A combination of 1D and 2D NMR experiments is often necessary for unambiguous assignment.

Step-by-Step NMR Interpretation Guide:

  • 1H NMR:

    • Identify the signals corresponding to the allyl group (typically a multiplet for the CH, and two doublets of triplets for the terminal CH2).

    • The aromatic protons on the pyridine ring will appear as doublets of doublets or triplets in the downfield region (typically 7-9 ppm).

    • The NH proton may be broad and its chemical shift can be concentration and solvent dependent.

    • The carboxylic acid proton is often very broad and may not be observed unless in a dry solvent.

  • 13C NMR:

    • Identify the carbonyl carbon of the carboxylic acid (typically >160 ppm).

    • The carbons of the pyridine ring will appear in the aromatic region (110-160 ppm).

    • The carbons of the allyl group will appear in the aliphatic region.

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. Use this to trace the connectivity within the allyl group and the pyridine ring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the assignment of the carbon signals.

Expert Insight: When preparing your NMR sample, ensure you are using a deuterated solvent that will dissolve your compound well. For acidic compounds like this, DMSO-d6 is often a good choice as it can help to sharpen the exchangeable NH and OH proton signals.

Mass Spectrometry:

Electrospray ionization (ESI) in positive ion mode is a suitable technique for the mass spectrometric analysis of 2-(Allylamino)nicotinic acid. You should expect to see the protonated molecular ion [M+H]+. Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by observing characteristic fragmentation patterns, such as the loss of the allyl group or the carboxylic acid group.[3]

Solid-State Characterization

Question 4: My synthesized batches of 2-(Allylamino)nicotinic acid show different melting points and solubility. What could be the cause?

Answer: This phenomenon is likely due to polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physicochemical properties, including melting point, solubility, and stability. A closely related compound, 2-(phenylamino)nicotinic acid, is known to exhibit polymorphism.[4]

Investigating Polymorphism:

Caption: Workflow for investigating polymorphism.

Expert Insight: The presence of different polymorphs can have significant implications in drug development, affecting bioavailability and formulation stability. It is crucial to identify and control the polymorphic form of your active pharmaceutical ingredient (API).

Stability and Degradation

Question 5: What are the likely degradation pathways for 2-(Allylamino)nicotinic acid, and how can I design a stability-indicating study?

Answer: The structure of 2-(Allylamino)nicotinic acid contains several functionalities that could be susceptible to degradation under stress conditions.

  • Oxidation: The allylic double bond and the secondary amine are potential sites for oxidation. This could lead to the formation of epoxides, hydroperoxides, or N-oxides.

  • Hydrolysis: While the amide-like linkage to the pyridine ring is generally stable, extreme pH and heat could potentially lead to hydrolysis.

  • Photostability: The aromatic pyridine ring suggests that the molecule may be susceptible to degradation upon exposure to light.

Forced Degradation Study Protocol:

A forced degradation study is essential to develop a stability-indicating analytical method.

  • Acid Hydrolysis: Treat a solution of the compound with 0.1 N HCl at elevated temperature (e.g., 80 °C).

  • Base Hydrolysis: Treat a solution of the compound with 0.1 N NaOH at elevated temperature.

  • Oxidative Degradation: Treat a solution of the compound with 3% H2O2 at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C).

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm).

Analyze the stressed samples at various time points using the developed HPLC method to assess the formation of degradation products and ensure they are well-separated from the parent peak.

References

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International. [Link]

  • Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Bevital. [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. [Link]

  • Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. ACS Publications. [Link]

  • Analysis of nicotinic acid and its metabolites by HPLC-MS/MS. ResearchGate. [Link]

  • Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. SpringerLink. [Link]

  • Stability Indicating RP-HPLC Method for Simultaneous Determination of Atorvastatin and Nicotinic Acid from Their Combined Dosage Form. ResearchGate. [Link]

  • a¹H NMR and b¹³C NMR of 2-aminonicotinaldehyde (ANA), c¹H NMR and d¹³C... ResearchGate. [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. [Link]

  • Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. SciELO. [Link]

  • π–π stacking in the polymorphism of 2-(naphthalenylamino)-nicotinic acids and a comparison with their analogues. CrystEngComm. [Link]

  • Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. PubMed. [Link]

  • Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry. ResearchGate. [Link]

  • Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. PubMed. [Link]

  • Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms. SlideShare. [Link]

  • Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. ACS Publications. [Link]

  • Nicotinamide adenine dinucleotide. Wikipedia. [Link]

  • Nicotinic Acid. PubChem. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

  • Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of Nicotinic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of cellular metabolism, primarily as a precursor to the coenzymes NAD+ and NADP+.[1] Beyond its nutritional role, the nicotinic acid scaffold has proven to be a versatile platform in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, demonstrating significant anti-inflammatory, antimicrobial, and analgesic properties.[2][3] This guide provides a comparative overview of the biological activities of various nicotinic acid derivatives, with a forward-looking perspective on the potential of novel compounds such as 2-(Allylamino)nicotinic acid. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of molecules, supported by experimental data and detailed protocols.

Spotlight on a Novel Derivative: 2-(Allylamino)nicotinic Acid

While extensive research exists for a multitude of nicotinic acid derivatives, 2-(Allylamino)nicotinic acid represents a promising yet underexplored molecule. The introduction of an allylamino group at the 2-position of the pyridine ring introduces unique structural and electronic features that may modulate its biological activity. Based on the known structure-activity relationships of related compounds, we can hypothesize its potential efficacy in several key therapeutic areas. This guide will use established derivatives as benchmarks to propose a comprehensive evaluation strategy for 2-(Allylamino)nicotinic acid.

Comparative Biological Activities of Nicotinic Acid Derivatives

The biological potential of nicotinic acid derivatives is broad. This section will delve into the three most prominently researched activities: anti-inflammatory, antimicrobial, and analgesic effects, presenting data from various studies to facilitate a comparative understanding.

Anti-inflammatory Activity

Nicotinic acid itself is known to exert anti-inflammatory effects, and this property is often enhanced in its derivatives.[4][5] The anti-inflammatory action is multifaceted, involving the inhibition of pro-inflammatory cytokines and enzymes.

A study on novel nicotinic acid derivatives revealed that compounds with a 2-substituted phenyl group displayed significant anti-inflammatory and analgesic activities.[6][7] Specifically, a derivative with a 2-bromophenyl substituent was identified as a potent dual anti-inflammatory and analgesic agent.[6][7] Further research has shown that some nicotinic acid derivatives can inhibit inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2 in stimulated macrophage cells.[8]

Another investigation into N-nicotinoyl-thiazolidinone derivatives demonstrated significant anti-inflammatory activity in both acute and chronic inflammation models, with efficacy comparable to ibuprofen.[9] The proposed mechanism for some derivatives involves antioxidant properties, which can contribute to their anti-inflammatory effects.[9]

Table 1: Comparison of Anti-inflammatory Activity of Selected Nicotinic Acid Derivatives

DerivativeModel SystemKey FindingsReference
2-(2-bromophenylamino)nicotinic acid derivativesCarrageenan-induced paw edema in ratsShowed distinctive anti-inflammatory activity compared to mefenamic acid.[6][7][6][7]
Thiazolidinone derivatives of nicotinic acidNot specified in abstractSome compounds showed comparable activity to standard drugs.[10][10]
N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamideCarrageenan-induced paw edema and granuloma pouch assays in ratsSignificant anti-inflammatory activity, comparable to ibuprofen.[9][9]
Various 2-substituted phenyl derivativesLPS/INFγ-stimulated RAW 264.7 macrophage cellsComparable inhibition of TNF-α, IL-6, iNOS, and COX-2 to ibuprofen.[8][8]
Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for new therapeutic agents. Nicotinic acid derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.[1][3]

Several studies have synthesized and evaluated nicotinic acid derivatives for their antibacterial and antifungal properties.[10] For instance, a series of nicotinamides synthesized from nicotinic acid and thiocarbohydrazones were tested against various bacterial and fungal strains.[1] The results indicated significant inhibitory activity, particularly against P. aeruginosa and K. pneumoniae.[1]

Acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have also demonstrated potent antibacterial activity, especially against Gram-positive bacteria like Staphylococcus epidermidis and MRSA strains of Staphylococcus aureus.[11][12] Some of these compounds were found to be non-cytotoxic to normal cell lines, highlighting their potential for further development.[11]

Table 2: Comparison of Antimicrobial Activity of Selected Nicotinic Acid Derivatives

DerivativeTarget MicroorganismActivity (MIC)Reference
Nicotinic acid hydrazides (NC 1-7)P. aeruginosa, K. pneumoniaeNC 3 showed significant inhibition at 0.016 mM.[1][1]
Acylhydrazone derivativesS. epidermidis ATCC 12228, S. aureus ATCC 43300 (MRSA)MIC = 1.95 µg/mL for S. epidermidis and 7.81 µg/mL for MRSA.[11][11]
3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivativesB. subtilis ATCC 6633, S. aureus ATCC 6538MIC = 7.81 µg/mL.[11][11]
Thiazolidinone derivativesNot specified in abstractSignificant antimicrobial activities were observed.[10][10]
Pyridinyl-1,3,4-oxadiazolyl-ethanone derivativesMycobacterium tuberculosisExcellent antitubercular activity (MIC: 0.78 μg/ml).[13][13]
Analgesic Activity

Several nicotinic acid derivatives have been reported to possess significant analgesic properties, often in conjunction with anti-inflammatory effects.[6][7][10] Nicotine itself, a well-known nicotinic acid-related alkaloid, has mild analgesic effects at low doses.[14]

Studies on 2-substituted phenyl derivatives of nicotinic acid demonstrated noteworthy analgesic activity in addition to their anti-inflammatory properties.[6][7] One particular compound with a 2-bromophenyl substituent was highlighted for its dual action.[6][7] Furthermore, research has shown that nicotinic acid can produce antinociceptive effects in models of inflammatory pain.[4]

Experimental Protocols: A Guide to Evaluating Biological Activity

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for key experiments used to assess the biological activities of nicotinic acid derivatives.

In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay is crucial for screening compounds for their ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 2-(Allylamino)nicotinic acid and other derivatives) for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-treated control.

Experimental Workflow for In Vitro Anti-inflammatory Assay

G cluster_setup Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_assay Griess Assay A Culture RAW 264.7 cells B Seed cells in 96-well plate A->B C Treat with test compounds B->C D Stimulate with LPS C->D E Collect supernatant D->E F Add Griess Reagents A & B E->F G Measure absorbance at 540 nm F->G H H G->H Calculate % Inhibition G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of test compounds in 96-well plate C Inoculate wells with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually inspect for bacterial growth D->E F Determine the lowest concentration with no growth (MIC) E->F G G F->G Report MIC value

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Mechanisms of Action

The biological effects of nicotinic acid and its derivatives are mediated through various signaling pathways. For instance, the anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. [5]Activation of this G-protein coupled receptor can lead to a cascade of events that ultimately suppress inflammatory responses.

The lipid-lowering effects of nicotinic acid, which are also linked to its anti-inflammatory properties in the context of atherosclerosis, are well-documented. [15]Nicotinic acid can raise HDL cholesterol while reducing LDL cholesterol and triglycerides. [15]

Simplified Signaling Pathway for Nicotinic Acid's Anti-inflammatory Action

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GPR109A GPR109A Receptor Gi Gi protein GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates NFkB NF-κB PKA->NFkB inhibits Cytokines Pro-inflammatory Cytokines NFkB->Cytokines promotes transcription of NA Nicotinic Acid / Derivative NA->GPR109A

Caption: GPR109A-mediated anti-inflammatory signaling of nicotinic acid.

Conclusion and Future Directions

The nicotinic acid scaffold is a rich source of biologically active molecules with significant therapeutic potential. This guide has provided a comparative overview of the anti-inflammatory, antimicrobial, and analgesic properties of various nicotinic acid derivatives, supported by experimental evidence and detailed protocols. While much is known about a range of derivatives, novel compounds like 2-(Allylamino)nicotinic acid warrant further investigation to unlock their full therapeutic potential. The experimental frameworks provided herein offer a solid foundation for such exploratory research. Future studies should focus on elucidating the precise mechanisms of action and structure-activity relationships to guide the design of next-generation nicotinic acid-based therapeutics.

References

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC. (2024-08-18).
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed.
  • (PDF)
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
  • Nicotine - Wikipedia.
  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm
  • (PDF)
  • Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed.
  • Nicotinic acid derivatives: Application and uses, review - ResearchG
  • Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes | Request PDF - ResearchG
  • Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones - PubMed.
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
  • Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed.
  • Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms | Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Associ
  • Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotin
  • Antibacterial activity of nicotinic acid derivatives (6a–j)
  • Nicotinic acid conjugates of nonsteroidal anti-inflammatory drugs (NSAID's) and their anti ... - PubMed. (2013-05-13).
  • Inhibitory Effects of Nicotinic Acid against Streptococcus pneumoniae Biofilm - Preprints.org. (2024-04-16).

Sources

A Comparative Guide to the Receptor Cross-Reactivity of 2-(Allylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides an in-depth analysis of 2-(allylamino)nicotinic acid, a molecule at the intersection of two distinct pharmacological classes. Due to its structural similarity to nicotinic acid, a known GPR109A agonist, and to a series of potent Angiotensin II receptor antagonists, a critical question arises: what is its primary target, and what is its potential for cross-reactivity? This guide will dissect the available evidence, propose a primary target, and provide the experimental frameworks to rigorously assess its receptor interaction profile.

Primary Target Identification: An Evidence-Based Inference

While direct pharmacological data for 2-(allylamino)nicotinic acid is not extensively published, a compelling case for its primary target can be constructed from structure-activity relationship (SAR) studies of closely related analogs. A seminal study on 2-(alkylamino)nicotinic acid derivatives revealed their potent Angiotensin II antagonism.[1] Specifically, a compound with an n-propyl group on the exocyclic nitrogen, a close structural analog to the allyl group of our topic compound, demonstrated high-affinity binding to the Angiotensin II receptor with a Ki value of 0.61 nM and potent functional antagonism (pA2 = 10.10) in rabbit aorta.[1] This strongly suggests that 2-(allylamino)nicotinic acid is also a potent Angiotensin II receptor antagonist.

Conversely, while nicotinic acid is a well-established agonist of the G protein-coupled receptor GPR109A (also known as HCA2), the structural modifications in 2-(allylamino)nicotinic acid likely preclude significant activity at this receptor.[2][3] The addition of the bulky allylamino group at the 2-position of the pyridine ring would likely disrupt the key interactions necessary for binding to the GPR109A orthosteric site.[4]

Comparative Receptor Profile: Angiotensin II Receptor vs. GPR109A

Based on the available evidence, we can hypothesize a starkly different receptor interaction profile for 2-(allylamino)nicotinic acid compared to its parent compound, nicotinic acid.

CompoundPrimary TargetInferred/Known Affinity (Ki)Potential Off-TargetInferred/Known Affinity (Ki)
2-(Allylamino)nicotinic acid Angiotensin II Receptor (AT1)High (sub-nanomolar, inferred)[1]GPR109ALow to negligible (hypothesized)
Nicotinic Acid GPR109AHigh (micromolar)[3]Angiotensin II ReceptorNegligible

This table underscores the importance of empirical validation to confirm the selectivity of 2-(allylamino)nicotinic acid and to rule out any clinically relevant cross-reactivity with GPR109A.

Signaling Pathway Analysis: Divergent Downstream Consequences

The potential for cross-reactivity is significant because the Angiotensin II and GPR109A receptors trigger distinct intracellular signaling cascades, leading to vastly different physiological outcomes.

Angiotensin II Type 1 (AT1) Receptor Signaling

The AT1 receptor is a canonical Gq-coupled GPCR.[5] Upon binding of an agonist like Angiotensin II, the receptor activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade in vascular smooth muscle cells ultimately leads to vasoconstriction and an increase in blood pressure.[6]

AT1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol AT1R AT1 Receptor Gq Gq AT1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction AngII Angiotensin II AngII->AT1R Binds

Caption: Angiotensin II AT1 Receptor Signaling Pathway.

GPR109A Receptor Signaling

In contrast, GPR109A is a Gi-coupled receptor.[7] Agonist binding, such as by nicotinic acid, leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[3] In adipocytes, this reduction in cAMP leads to the inhibition of hormone-sensitive lipase, thereby reducing lipolysis and the release of free fatty acids into the bloodstream.

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR109A GPR109A Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Promotes Niacin Nicotinic Acid Niacin->GPR109A Binds

Caption: GPR109A (Nicotinic Acid Receptor) Signaling Pathway.

Experimental Workflows for Assessing Cross-Reactivity

To empirically determine the receptor selectivity of 2-(allylamino)nicotinic acid, a systematic approach involving both binding and functional assays is essential.

Receptor Cross-Reactivity Screening Cascade

A tiered approach ensures efficient and conclusive characterization of the compound's activity.

Screening_Cascade Start 2-(Allylamino)nicotinic acid Primary_Binding Primary Target Binding Assay (Angiotensin II Receptor) Start->Primary_Binding Secondary_Binding Cross-Reactivity Binding Assay (GPR109A) Start->Secondary_Binding Primary_Functional Primary Target Functional Assay (e.g., Calcium Mobilization) Primary_Binding->Primary_Functional If binding confirmed Secondary_Functional Cross-Reactivity Functional Assay (cAMP Inhibition) Secondary_Binding->Secondary_Functional If binding detected Conclusion Determine Selectivity Profile Primary_Functional->Conclusion Secondary_Functional->Conclusion

Sources

A Comparative Analysis of the Antibacterial Spectrum of 2-(Allylamino)nicotinic Acid: A Proposed Investigational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of Nicotinic Acid Derivatives in an Era of Resistance

The relentless rise of antimicrobial resistance (AMR) necessitates a continuous search for novel chemical scaffolds that can be developed into next-generation therapeutics.[1] Nicotinic acid (Vitamin B3) and its derivatives represent a compelling class of heterocyclic compounds. While nicotinic acid itself has limited direct antibacterial effect, its structural backbone is present in numerous molecules with significant biological activity.[2][3] Notably, the cornerstone anti-tuberculosis drug, isoniazid, is a derivative of nicotinic acid, highlighting the potential of this scaffold to yield potent and specific antibacterial agents.[4][5]

Modifications to the nicotinic acid core have been shown to produce compounds with a wide range of activities, from broad-spectrum antibacterial effects to targeted antifungal properties.[1][3][6] This chemical versatility makes the nicotinic acid family a fertile ground for new drug discovery. This guide focuses on a specific, under-investigated derivative, 2-(Allylamino)nicotinic acid . The introduction of an allylamino group at the 2-position of the pyridine ring presents an intriguing structural modification. This guide provides a comprehensive framework for conducting a comparative analysis of its antibacterial spectrum, positioning its potential performance against established broad- and narrow-spectrum antibiotics.

Our objective is to provide fellow researchers and drug development professionals with a robust, scientifically-grounded protocol to systematically evaluate this novel compound. We will detail the causal reasoning behind experimental choices, provide self-validating protocols compliant with international standards, and present a clear pathway for data interpretation.

Scientific Rationale for Investigation

The rationale for investigating 2-(Allylamino)nicotinic acid is built upon established structure-activity relationships within this chemical class. The pyridine ring of nicotinic acid is a key pharmacophore, and substitutions at various positions can dramatically influence biological activity. The 2-position, in particular, has been a successful target for modification. For instance, 2-anilinonicotinic acid derivatives have been explored for various biological activities, including antibacterial potential. The allylamino group [(CH₂=CH-CH₂)-NH-] introduces a flexible, unsaturated alkyl chain. This moiety could influence the molecule's lipophilicity, membrane permeability, and interaction with potential bacterial targets, distinguishing it from derivatives with aryl or simple alkyl groups.

This investigation proposes to characterize its antibacterial profile by comparing it against two clinically significant drugs:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[][8][9] Its mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[10][11][12][13]

  • Isoniazid (INH): A narrow-spectrum antibiotic that is a first-line treatment for Mycobacterium tuberculosis.[4][14] As a prodrug, INH is activated by the mycobacterial enzyme KatG and subsequently inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[5][15][16][17]

This comparative approach will allow for a clear classification of 2-(Allylamino)nicotinic acid's spectrum (broad vs. narrow) and an initial assessment of its potency.

Experimental Design and Methodologies

To ensure the generation of reliable and reproducible data, all antibacterial susceptibility testing should adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[18][19][20][21] The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is the gold standard for this type of analysis.[18][22]

Materials
  • Test Compound: 2-(Allylamino)nicotinic acid (synthesis to be performed and purity >95% confirmed by NMR and LC-MS).

  • Comparator Compounds: Ciprofloxacin and Isoniazid (analytical grade).

  • Bacterial Strains: A curated panel to represent a broad antibacterial spectrum.

    • Gram-Positive:

      • Staphylococcus aureus (ATCC 29213)

      • Enterococcus faecalis (ATCC 29212)

    • Gram-Negative:

      • Escherichia coli (ATCC 25922)

      • Pseudomonas aeruginosa (ATCC 27853)

    • Mycobacteria (surrogate):

      • Mycobacterium smegmatis (mc²155) - A non-pathogenic, fast-growing species often used as a model for M. tuberculosis.

  • Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; Middlebrook 7H9 broth supplemented with ADC for M. smegmatis.

  • Equipment: 96-well microtiter plates, multichannel pipettors, spectrophotometer, incubator.

Experimental Workflow: MIC Determination

The following diagram outlines the critical steps in the broth microdilution assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results Strain_Prep Bacterial Inoculum Preparation & Standardization (0.5 McFarland) Plate_Inoc Inoculate 96-Well Plates with Bacterial Suspension Strain_Prep->Plate_Inoc Compound_Prep Test Compound Stock Solution & Serial Dilutions Compound_Add Add Compound Dilutions to Respective Wells Compound_Prep->Compound_Add Plate_Inoc->Compound_Add Incubate Incubate Plates (37°C, 18-24h) Compound_Add->Incubate Read_Results Visual Inspection & Spectrophotometric Reading (OD600) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Protocol
  • Preparation of Compound Stock Solutions: Dissolve 2-(Allylamino)nicotinic acid, Ciprofloxacin, and Isoniazid in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Subsequent dilutions will be made in the appropriate sterile broth.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in the appropriate broth (CAMHB or 7H9) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Assay Plate Preparation:

    • Add 50 µL of sterile broth to all wells of a 96-well plate.

    • Add 50 µL of the highest concentration of the test compound to the first column of wells, creating a 100 µL volume.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a gradient of compound concentrations.

    • Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

    • Incubate the plates at 37°C for 18-24 hours (or 48-72 hours for M. smegmatis).

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀).

Illustrative Data Presentation and Interpretation

The results of the MIC testing would be compiled into a clear, comparative table. The following is an illustrative example of how such data would be presented.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data

Bacterial Strain Organism Type 2-(Allylamino)nicotinic acid MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Isoniazid MIC (µg/mL)
S. aureus (ATCC 29213)Gram-Positive160.5>256
E. faecalis (ATCC 29212)Gram-Positive321>256
E. coli (ATCC 25922)Gram-Negative640.015>256
P. aeruginosa (ATCC 27853)Gram-Negative>1280.25>256
M. smegmatis (mc²155)Mycobacteria840.5

Interpretation of Illustrative Data:

  • Antibacterial Spectrum: Based on this hypothetical data, 2-(Allylamino)nicotinic acid would demonstrate activity against Gram-positive bacteria and mycobacteria, but weaker activity against Gram-negative bacteria, particularly P. aeruginosa. This would classify it as having a moderately broad to narrow spectrum , with a notable anti-mycobacterial potential.

  • Potency Comparison:

    • Against Gram-positive bacteria, it is significantly less potent than the broad-spectrum control, Ciprofloxacin.

    • Against M. smegmatis, its activity is better than Ciprofloxacin but less potent than the specialized drug, Isoniazid.

    • The lack of potent activity against E. coli and P. aeruginosa contrasts sharply with Ciprofloxacin, reinforcing its different spectrum. The inactivity against non-mycobacteria is expected for Isoniazid.

Potential Mechanism of Action: An Informed Hypothesis

The observed antibacterial spectrum can provide clues to the compound's mechanism of action. Given its structural similarity to other nicotinic acid derivatives, two primary hypotheses could be explored.

  • Inhibition of Mycolic Acid Synthesis: If the compound shows selective and potent activity against Mycobacterium species (as hinted in the illustrative data), it may, like Isoniazid, interfere with the mycolic acid biosynthesis pathway. This pathway is unique to mycobacteria, which would explain the narrow spectrum of activity.

  • Inhibition of DNA/RNA Synthesis: Alternatively, the compound could function more like a quinolone, targeting bacterial topoisomerases.[10][13][23] The allylamino group might facilitate a different binding interaction with the enzyme-DNA complex compared to the classic quinolone structure.

Further experiments, such as macromolecular synthesis assays or target-based enzymatic assays, would be required to elucidate the precise mechanism.

The following diagram illustrates the hypothetical inhibition of a key bacterial enzyme, a common mechanism for antibiotics.

MoA_Pathway cluster_pathway Bacterial Metabolic Pathway Substrate Substrate Enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase, InhA) Substrate->Enzyme Product Essential Product (e.g., Supercoiled DNA, Mycolic Acid) Enzyme->Product Bacterial_Death Inhibition of Growth & Cell Death Product->Bacterial_Death Compound 2-(Allylamino)nicotinic acid Inhibition Inhibition Compound->Inhibition Inhibition->Enzyme

Caption: Hypothetical mechanism of action via enzyme inhibition.

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach for the initial characterization of the antibacterial spectrum of 2-(Allylamino)nicotinic acid. By employing standardized methodologies and appropriate comparators, researchers can determine the compound's potency and breadth of activity.

Should this initial screening yield promising results (e.g., potent and selective activity against a specific class of pathogens), the logical next steps would include:

  • Cytotoxicity Testing: Evaluating the compound's toxicity against mammalian cell lines to determine its therapeutic index.

  • Mechanism of Action Studies: Performing experiments to confirm the molecular target and mechanism of inhibition.

  • In Vivo Efficacy Studies: Assessing the compound's effectiveness in animal models of infection.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues to optimize potency and pharmacokinetic properties.[24]

The exploration of novel nicotinic acid derivatives like 2-(Allylamino)nicotinic acid is a vital endeavor in the global fight against antimicrobial resistance.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, M. A., & Al-Ghorbani, M. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 29(16), 3849. [Link]

  • Asif, M. (2024). Inhibitory Effects of Nicotinic Acid against Streptococcus pneumoniae Biofilm. Preprints.org. [Link]

  • Chopra, S., & Dwivedi, A. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences, 23(5), 2795. [Link]

  • CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Cook, G. M., He, R., & Poyraz, O. (2017). Narrow-spectrum antibacterial agents. MedChemComm, 8(3), 477-490. [Link]

  • Hirai, K., Aoyama, H., Suzue, S., Irikura, T., Iyobe, S., & Mitsuhashi, S. (1980). In vitro antibacterial activity of AM-715, a new nalidixic acid analog. Antimicrobial Agents and Chemotherapy, 17(2), 103–108. [Link]

  • Isoniazid - StatPearls - NCBI Bookshelf. (2024, February 16). [Link]

  • Hooper, D. C. (2001). Mechanisms of Action of Quinolones. Chest, 119(6), 187S-191S. [Link]

  • Wikipedia contributors. (2024, September 10). Broad-spectrum antibiotic. In Wikipedia, The Free Encyclopedia. [Link]

  • Singh, P., Kumar, A., & Kumar, K. (2014). Synthesis and pharmacological evaluation of pyridinyl-1,3,4-oxadiazolyl-ethanone derivatives as antimicrobial, antifungal and antitubercular agents. ResearchGate. [Link]

  • EUCAST. (2026, January 1). Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Clinical and Laboratory Standards Institute. (2015). Methods for Dilution of Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—10th Edition. CLSI Document M07-A10. Scientific Research Publishing. [Link]

  • EUCAST. (n.d.). Home. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Drugs.com. (n.d.). Broad Spectrum Antibiotics. [Link]

  • Synapse. (2024, July 17). What is the mechanism of Isoniazid? Patsnap. [Link]

  • ResearchGate. (2017). (PDF) In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. [Link]

  • Royal Society of Chemistry. (2017). Narrow-spectrum antibacterial agents. MedChemComm. [Link]

  • Wikipedia contributors. (2024, September 1). Quinolone antibiotic. In Wikipedia, The Free Encyclopedia. [Link]

  • Miller, W. R., & Miller, A. K. (2020). Narrow-Spectrum Antibacterial Agents—Benefits and Challenges. MDPI. [Link]

  • MDPI. (2021). Plant-Derivatives Small Molecules with Antibacterial Activity. [Link]

  • EUCAST. (2022). European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • Siri, M. J., et al. (2024). Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria. MDPI. [Link]

  • Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular Microbiology, 62(5), 1220–1227. [Link]

  • Dr. Oracle. (2023, September 26). What are examples of broad-spectrum antibiotics? [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 19(8), 11625–11651. [Link]

  • Singh, R., et al. (2023). Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study. Frontiers in Chemistry, 11, 1245612. [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • Wikipedia contributors. (2024, August 28). Isoniazid. In Wikipedia, The Free Encyclopedia. [Link]

  • Taylor & Francis. (n.d.). Broad spectrum antibiotics – Knowledge and References. [Link]

  • Vila, J., & Ruiz, J. (2008). Mechanism of action of and resistance to quinolones. eLS. [Link]

  • Clinical and Laboratory Standards Institute. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8. [Link]

  • Frontiers Media. (2022). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. [Link]

  • Nature Portfolio. (2023). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. [Link]

  • Mechanisms in Medicine. (2011, March 29). Fluoroquinolones: Mechanisms of Action and Resistance [Video]. YouTube. [Link]

  • Dr. Oracle. (2023, May 26). What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? [Link]

  • National Institutes of Health. (2021). Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. [Link]

  • ResearchGate. (2018). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. [Link]

  • Grokipedia. (n.d.). Narrow-spectrum antibiotic. [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • ANSI Webstore. (n.d.). CLSI M07-A10 and CLSI M100-S25 - Package contains. [Link]

Sources

A Head-to-Head Comparison of Synthesis Routes for 2-(Allylamino)nicotinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, N-substituted nicotinic acid derivatives hold significant interest due to their diverse biological activities. This guide provides an in-depth, head-to-head comparison of various synthetic routes to a key intermediate, 2-(allylamino)nicotinic acid. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights into the practical application of each method. Our focus is on providing a self-validating framework for researchers to select the most appropriate synthesis strategy based on their specific needs, whether they be rapid lab-scale production, scalability, or adherence to green chemistry principles.

Core Synthetic Strategies: An Overview

The synthesis of 2-(allylamino)nicotinic acid invariably begins with a common, commercially available starting material: 2-chloronicotinic acid. The core transformation is a nucleophilic substitution or cross-coupling reaction where the chlorine atom at the 2-position of the pyridine ring is displaced by allylamine. While the starting materials are consistent, the methodologies to achieve this transformation vary significantly in their catalytic systems, reaction conditions, and overall efficiency. This guide will focus on three primary, distinct approaches:

  • The Classical Ullmann Condensation: A traditional copper-catalyzed method that has been a workhorse in C-N bond formation for over a century.

  • Modern Microwave-Assisted Synthesis: A technology-driven approach that leverages microwave energy to dramatically accelerate reaction times and often improve yields.

  • Catalyst- and Solvent-Free "Green" Synthesis: An emerging methodology that prioritizes environmental sustainability by minimizing or eliminating hazardous reagents and solvents.

Each of these routes will be evaluated on key performance metrics, including reaction time, temperature, typical yields, catalyst requirements, solvent usage, and ease of workup.

Route 1: The Classical Ullmann Condensation

The Ullmann condensation is a long-established method for the formation of carbon-nitrogen bonds, typically involving the reaction of an aryl halide with an amine in the presence of a copper catalyst at high temperatures.[1] The reaction is thought to proceed via the formation of a copper-amine complex, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to yield the desired product and regenerate the catalyst.[2]

Causality of Experimental Choices:

  • Catalyst: Stoichiometric or catalytic amounts of copper, often in the form of copper powder or copper(I) salts (e.g., CuI), are essential. The copper facilitates the coupling of the amine and the aryl halide.[1] The use of a ligand, such as phenanthroline, can sometimes improve catalyst solubility and efficiency.[1]

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or nitrobenzene are traditionally used to achieve the high temperatures (often >150-200°C) required to drive the reaction to completion.[1]

  • Base: A base, such as potassium carbonate, is typically required to neutralize the HCl generated during the reaction and to facilitate the deprotonation of the amine, making it a more potent nucleophile.

Representative Experimental Protocol (Adapted from Ullmann Condensation of 2-Chloronicotinic Acid with Anilines):

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloronicotinic acid (1.0 eq), allylamine (1.5 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add a high-boiling solvent such as N,N-dimethylformamide (DMF) to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the reaction mixture to 140-150°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a beaker of cold water.

  • Acidify the aqueous mixture with concentrated HCl to a pH of ~3-4, which will precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-(allylamino)nicotinic acid.

G cluster_reactants Reactants cluster_conditions Conditions 2-Chloronicotinic Acid 2-Chloronicotinic Acid Reaction Ullmann Condensation 2-Chloronicotinic Acid->Reaction Allylamine Allylamine Allylamine->Reaction CuI (catalyst) CuI (catalyst) CuI (catalyst)->Reaction K2CO3 (base) K2CO3 (base) K2CO3 (base)->Reaction DMF (solvent) DMF (solvent) DMF (solvent)->Reaction 140-150°C, 12-24h 140-150°C, 12-24h 140-150°C, 12-24h->Reaction Product 2-(Allylamino)nicotinic Acid Reaction->Product

Caption: Ullmann Condensation Workflow.

Pros and Cons:

  • Pros: Well-established and reliable for certain substrates. The reagents are relatively inexpensive.

  • Cons: Requires harsh reaction conditions, including high temperatures and long reaction times. Yields can be variable, and the use of stoichiometric copper can lead to difficulties in product purification and waste disposal. Tar formation is a common side effect.[3]

Route 2: Modern Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, utilizing microwave irradiation to rapidly heat reactions.[4] This leads to a significant reduction in reaction times, often from hours to minutes, and can also result in higher yields and cleaner reaction profiles compared to conventional heating. The synthesis of 2-aminonicotinic acid derivatives is particularly amenable to this approach.[5]

Causality of Experimental Choices:

  • Microwave Irradiation: Provides efficient and uniform heating of the reaction mixture, leading to a dramatic acceleration of the reaction rate.[4]

  • Solvent: Water is an excellent solvent for microwave synthesis due to its high dielectric constant, allowing for rapid heating. Its use also aligns with the principles of green chemistry.[6]

  • Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is often used to neutralize the generated acid without competing in the primary reaction.[5]

  • Excess Amine: Using an excess of the amine (allylamine in this case) helps to drive the reaction to completion.

Representative Experimental Protocol (Adapted from Microwave Synthesis of 2-(Methylamino)nicotinic Acid): [5]

  • In a microwave-safe reaction vessel, combine 2-chloronicotinic acid (1.0 eq), allylamine (3.0 eq), and diisopropylethylamine (3.0 eq).

  • Add water as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 200°C for 2 hours.

  • After the reaction is complete, cool the vessel to room temperature.

  • Acidify the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the product.

  • Isolate the product by filtration, wash with water, and dry under vacuum.

G cluster_reactants Reactants cluster_conditions Conditions 2-Chloronicotinic Acid 2-Chloronicotinic Acid Reaction Microwave-Assisted Amination 2-Chloronicotinic Acid->Reaction Allylamine (excess) Allylamine (excess) Allylamine (excess)->Reaction DIPEA (base) DIPEA (base) DIPEA (base)->Reaction Water (solvent) Water (solvent) Water (solvent)->Reaction Microwave (200°C, 2h) Microwave (200°C, 2h) Microwave (200°C, 2h)->Reaction Product 2-(Allylamino)nicotinic Acid Reaction->Product

Caption: Microwave-Assisted Synthesis Workflow.

Pros and Cons:

  • Pros: Extremely rapid reaction times (hours instead of a day). Often results in higher yields and cleaner products. The use of water as a solvent is environmentally friendly.[6]

  • Cons: Requires specialized microwave reactor equipment. The high temperatures and pressures may present safety considerations. Scalability can be a challenge with standard laboratory microwave equipment.

Route 3: Boric Acid-Catalyzed, Solvent-Free Synthesis

In line with the growing emphasis on green chemistry, solvent-free reactions represent a highly desirable synthetic strategy. They reduce waste, eliminate the cost and hazards associated with organic solvents, and often simplify product workup.[7] Boric acid has been identified as a mild, inexpensive, and environmentally benign catalyst for the amination of 2-chloronicotinic acid.[3]

Causality of Experimental Choices:

  • Boric Acid Catalyst: Acts as a Lewis acid, activating the 2-chloronicotinic acid towards nucleophilic attack by the amine. Its low toxicity and ready availability make it an excellent "green" catalyst.

  • Solvent-Free Conditions: The reaction is run "neat," meaning only the reactants and catalyst are present. This maximizes atom economy and simplifies the process. Heating is still required to melt the reactants and facilitate the reaction.

Representative Experimental Protocol (Adapted from Boric Acid-Catalyzed Synthesis of 2-(Arylamino)nicotinic acid derivatives):

  • In a flask, thoroughly mix 2-chloronicotinic acid (1.0 eq), allylamine (1.2 eq), and a catalytic amount of boric acid (e.g., 10 mol%).

  • Heat the mixture in an oil bath at a temperature sufficient to create a homogenous melt (e.g., 100-120°C).

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and acidify with HCl to precipitate the product.

  • Collect the solid by filtration, wash with water to remove any remaining catalyst and starting materials, and dry.

G cluster_reactants Reactants cluster_conditions Conditions 2-Chloronicotinic Acid 2-Chloronicotinic Acid Reaction Solvent-Free Amination 2-Chloronicotinic Acid->Reaction Allylamine Allylamine Allylamine->Reaction Boric Acid (catalyst) Boric Acid (catalyst) Boric Acid (catalyst)->Reaction Solvent-Free Solvent-Free Solvent-Free->Reaction 100-120°C, 1-2h 100-120°C, 1-2h 100-120°C, 1-2h->Reaction Product 2-(Allylamino)nicotinic Acid Reaction->Product

Caption: Green, Solvent-Free Synthesis Workflow.

Pros and Cons:

  • Pros: Environmentally friendly due to the absence of organic solvents and the use of a benign catalyst.[7] Reaction times are relatively short, and the workup is straightforward. High atom economy.

  • Cons: May not be suitable for all substrates, particularly those that are thermally sensitive. Achieving uniform heating in a solvent-free reaction can be challenging on a larger scale.

Quantitative Data Summary

ParameterRoute 1: Ullmann CondensationRoute 2: Microwave-AssistedRoute 3: Boric Acid-Catalyzed
Catalyst Copper(I) Iodide (or Cu powder)None (or Lewis Acid)Boric Acid
Solvent DMF, DMSO (High-boiling polar)WaterNone (Solvent-free)
Temperature 140-150°C200°C100-120°C
Reaction Time 12-24 hours2 hours1-2 hours
Typical Yield Moderate to GoodGood to Excellent[5]Good to Excellent[6]
Workup Aqueous precipitation, RecrystallizationAqueous precipitationAqueous precipitation
Green Chemistry PoorGoodExcellent

Characterization of 2-(Allylamino)nicotinic Acid

While specific spectral data for 2-(allylamino)nicotinic acid is not widely published, its structure can be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the downfield region (7.0-9.0 ppm). The allylic protons will present as multiplets, with the vinyl protons appearing around 5-6 ppm and the methylene protons adjacent to the nitrogen appearing around 4.0 ppm. The acidic proton of the carboxylic acid may appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum will show signals for the six pyridine ring carbons and the three carbons of the allyl group, in addition to the carbonyl carbon of the carboxylic acid (typically >165 ppm).

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 178.19 g/mol would be expected.

  • FTIR Spectroscopy: Key vibrational bands would include N-H stretching, C=O stretching of the carboxylic acid, and C=C stretching of the allyl group.

Conclusion and Recommendations

The synthesis of 2-(allylamino)nicotinic acid can be approached through several distinct methodologies, each with its own set of advantages and disadvantages.

  • The Classical Ullmann Condensation , while historically significant, is largely superseded by more modern methods due to its harsh conditions and long reaction times. It may still be considered if cost is the absolute primary driver and specialized equipment is unavailable.

  • Microwave-Assisted Synthesis offers the most rapid route to the target compound, making it ideal for high-throughput synthesis and rapid lead optimization in a research setting. The use of water as a solvent is a significant environmental advantage.

  • The Boric Acid-Catalyzed, Solvent-Free method represents the greenest approach. It combines operational simplicity, short reaction times, and high atom economy, making it an excellent choice for laboratories prioritizing sustainability and ease of operation.

For most modern research and development applications, the Microwave-Assisted and Boric Acid-Catalyzed routes offer superior performance over the classical Ullmann reaction. The choice between these two will likely depend on the availability of a microwave reactor and the specific scale and throughput requirements of the project.

References

  • [Anonymous]. (n.d.). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. ResearchGate. Retrieved from [Link]nicotinic_acids_in_high-temperature_water)

  • Misbahi, H., Brouant, P., & Barbe, J. (n.d.). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. ResearchGate. Retrieved from [Link]

  • Hosseinzadeh, Z., Ramazani, A., Razzaghi-Asl, N., Slepokura, K., & Lis, T. (2019). Boric acid as an efficient and green catalyst for the synthesis of 2-amino-4,6-diarylnicotinonitrile under microwave irradiation in solvent-free conditions. Turkish Journal of Chemistry, 43(2), 464-474.
  • [Anonymous]. (n.d.). 2-(Allylamino)nicotinic acid. P212121 Store. Retrieved from [Link]

  • [Anonymous]. (n.d.). The optimized structures of nicotinic acid-boric acid, IMs, and product.... ResearchGate. Retrieved from [Link]

  • [Anonymous]. (n.d.). Synthesis of 2-arylaminonicotinic acids in water under microwave irradiation without catalyst. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • [Anonymous]. (n.d.). Synthesis and Characterization of Some Nicotinic Acid Complexes. ResearchGate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from [Link]

  • Ahmed, E. M., Khalil, N. A., Ramadan, E., Tharwat, T., & Mahmoud, Z. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2011).
  • Chemistry Stack Exchange. (2017, August 4). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]

  • Yeap, W. C., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Sharma, M., & Sharma, N. R. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 11, 1186837.
  • [Anonymous]. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. Retrieved from [Link]

  • [Anonymous]. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Jetir.org. Retrieved from [Link]

  • Roslan, N. S., et al. (2023). MICROWAVE-ASSISTED AND CONVENTIONAL SYNTHESIS OF HALOGENATED COUMARIN-AZO DERIVATIVES AND STRUCTURAL. Malaysian Journal of Analytical Sciences, 27(2), 331-344.
  • Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications.
  • SpectraBase. (n.d.). Nicotinic acid. Retrieved from [Link]

  • [Anonymous]. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • [Anonymous]. (2023). Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • [Anonymous]. (n.d.). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

A Researcher's Guide to Benchmarking the Antitumor Activity of 2-(Allylamino)nicotinic Acid Against Existing Chemotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Nicotinic acid derivatives have emerged as a promising class of compounds, demonstrating a range of biological activities.[1] This guide provides a comprehensive framework for the preclinical benchmarking of a novel nicotinic acid derivative, 2-(Allylamino)nicotinic acid, against established chemotherapeutic agents. We present a phased, multi-assay approach designed to rigorously evaluate its cytotoxic and mechanistic properties. This document outlines detailed, field-proven protocols for cytotoxicity screening, apoptosis and cell cycle analysis, and mechanistic protein expression studies. By structuring the investigation in this manner, researchers can generate a robust, comparative dataset essential for determining the therapeutic potential of new chemical entities in oncology.

Introduction: The Rationale for Benchmarking

The discovery of a novel compound with potential antitumor properties is merely the first step in a long and complex drug development pipeline. To justify further investigation, a new molecule must demonstrate a tangible advantage over existing therapies. This advantage could manifest as superior potency, a novel mechanism of action, selectivity for cancer cells over healthy cells, or the ability to overcome existing drug resistance mechanisms.

2-(Allylamino)nicotinic acid belongs to the nicotinic acid (Niacin, Vitamin B3) family. While essential for cellular metabolism, derivatives of this molecule have been investigated for their anticancer properties, which can include the induction of apoptosis, cell cycle arrest, and inhibition of key cancer-related enzymes.[1][2][3]

This guide establishes a logical workflow for comparing 2-(Allylamino)nicotinic acid against a panel of well-characterized chemotherapeutics with diverse mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[4][5][6][7]

  • Cisplatin: A platinum-based drug that forms covalent adducts with DNA, causing crosslinks that block replication and transcription, ultimately triggering apoptosis.[8][9][10][11]

  • Paclitaxel (Taxol): A taxane that stabilizes microtubules, preventing their dynamic disassembly required for mitosis, leading to cell cycle arrest and apoptosis.[12][13][14][15]

The primary objective is to determine if 2-(Allylamino)nicotinic acid possesses a therapeutic window and efficacy profile that warrants its advancement into more complex preclinical models.

Phase I: Comprehensive In Vitro Cytotoxicity Screening

The initial and most critical step is to determine the dose-dependent cytotoxic effect of the compound across a panel of relevant cancer cell lines.

Causality of Experimental Choices:
  • Cell Line Selection: A diverse panel of cell lines is crucial. We recommend starting with representatives from high-prevalence cancers (e.g., breast, colon, lung) and a non-transformed cell line to assess preliminary cancer cell selectivity.

    • Breast Cancer: MCF-7 (Estrogen Receptor positive)

    • Colon Cancer: HCT-116 (p53 wild-type)

    • Non-Small Cell Lung Cancer: A549

    • Non-Transformed Control: MCF-10A (Mammary Epithelial)

  • Assay Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures metabolic activity as a proxy for cell viability.[16][17] It is cost-effective and suitable for high-throughput screening. The principle relies on the reduction of yellow MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[18]

Experimental Workflow: Cytotoxicity Profiling

G cluster_prep Preparation cluster_assay MTT Assay Execution cluster_analysis Data Analysis P1 Culture selected cell lines (MCF-7, HCT-116, A549, MCF-10A) A1 Seed cells in 96-well plates (5,000-10,000 cells/well) P1->A1 P2 Prepare stock solutions: - 2-(Allylamino)nicotinic acid - Doxorubicin - Cisplatin - Paclitaxel - Vehicle (DMSO) A3 Treat cells with serial dilutions of each compound (0.01 µM to 100 µM) P2->A3 A2 Incubate for 24h for cell adherence A1->A2 A2->A3 A4 Incubate for 48h or 72h A3->A4 A5 Add MTT reagent (Incubate 2-4h) A4->A5 A6 Add solubilization solution (e.g., DMSO or SDS) A5->A6 A7 Read absorbance at 570 nm A6->A7 D1 Normalize data to vehicle-treated controls A7->D1 D2 Plot dose-response curves D1->D2 D3 Calculate IC50 values (Half-maximal inhibitory concentration) D2->D3 G T1 Treat cells with compounds (IC50 concentrations, 24h) L1 Harvest cells and prepare protein lysates using RIPA buffer T1->L1 Q1 Quantify protein concentration (e.g., BCA assay) L1->Q1 S1 Separate proteins by size via SDS-PAGE Q1->S1 TR1 Transfer proteins to a PVDF or nitrocellulose membrane S1->TR1 B1 Block membrane to prevent non-specific antibody binding TR1->B1 P1 Incubate with primary antibodies (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-Cyclin B1, anti-Actin) B1->P1 W1 Wash membrane P1->W1 S2 Incubate with HRP-conjugated secondary antibody W1->S2 W2 Wash membrane S2->W2 D1 Detect signal using chemiluminescence (ECL) W2->D1 I1 Image and quantify band density D1->I1

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Allylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth procedural guidance for the proper disposal of 2-(Allylamino)nicotinic acid. As a derivative of nicotinic acid, its handling and disposal require a systematic approach grounded in established laboratory safety principles and regulatory compliance. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste safely and effectively, ensuring personal and environmental protection.

Section 1: Hazard Assessment and Core Safety Principles

The foundational principle for managing this chemical is waste minimization and proper segregation . All personnel must assume that this compound and its containers are hazardous waste and must not be disposed of with general household garbage or discharged into the sewage system.[1]

Key Hazard Considerations:
  • Eye Irritation: Direct contact can cause serious irritation.[1][2][3][4]

  • Aquatic Toxicity: The compound is presumed to be harmful or toxic to aquatic organisms, necessitating containment from waterways.[1]

  • Inhalation: Dust or aerosols may cause respiratory irritation.[5][6]

  • Skin Contact: May cause skin irritation upon prolonged contact.[5][6]

  • Combustion Hazards: When heated to decomposition, it may emit toxic fumes, including nitrogen oxides (NOx) and carbon oxides.[2][7]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

A robust PPE protocol is non-negotiable when handling 2-(Allylamino)nicotinic acid during routine use and disposal. The causality is clear: creating a barrier between the chemical and your body is the most direct way to prevent exposure.

  • Eye and Face Protection: ANSI Z87.1 compliant safety goggles are mandatory.[8] A face shield should be worn in situations with a high risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and replaced immediately if contaminated or damaged.[8][9] Always remove gloves before leaving the laboratory to prevent cross-contamination.[8][9]

  • Body Protection: A laboratory coat must be worn and fully buttoned.[8] Long pants and closed-toe shoes are required to ensure no skin is exposed.[8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood.[10]

Section 3: Waste Characterization and Segregation

Proper disposal begins with correct identification and segregation at the point of generation. This self-validating system prevents the accidental mixing of incompatible waste streams and ensures regulatory compliance.

Waste Streams:
  • Solid Waste: Includes expired or unused 2-(Allylamino)nicotinic acid, contaminated filter paper, and weighing boats.

  • Liquid Waste: Solutions containing dissolved 2-(Allylamino)nicotinic acid.

  • Contaminated Sharps: Needles or razor blades used to handle the solid compound.

  • Contaminated Labware: Empty containers, glassware, and plasticware that have come into direct contact with the chemical.

All waste streams must be labeled as hazardous waste in accordance with local, regional, and national regulations.

Section 4: Step-by-Step Disposal Protocols

The following protocols provide a clear, actionable workflow for the safe disposal of 2-(Allylamino)nicotinic acid.

Disposal of Solid 2-(Allylamino)nicotinic Acid
  • Work Area Preparation: Conduct all handling of solid waste inside a chemical fume hood to minimize inhalation risk.

  • Containerization:

    • Carefully place the solid 2-(Allylamino)nicotinic acid into a designated, sealable, and chemically compatible hazardous waste container.

    • Avoid generating dust during transfer.[2][3]

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-(Allylamino)nicotinic acid."

    • The associated hazards (e.g., "Eye Irritant," "Aquatic Hazard").

    • The date of accumulation.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.[11]

  • Final Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal of Contaminated Materials and Empty Containers
  • Segregation: Separate grossly contaminated items (e.g., filter paper with visible product) from lightly contaminated items (e.g., empty containers).

  • Grossly Contaminated Items: Treat as solid waste and follow the protocol in Section 4.1.

  • Empty Containers:

    • Triple-rinse the container with a suitable solvent (e.g., water or ethanol).

    • Crucially, collect the rinsate as hazardous liquid waste. Do not pour the rinsate down the drain.[1][12][13]

    • After triple-rinsing, the container may be disposed of according to institutional policy, which may allow for disposal as non-hazardous waste. Always consult your EHS department.

    • Original labels should be defaced before disposal.

  • Contaminated PPE: Disposable gloves and other contaminated PPE should be placed in a designated hazardous waste bag for incineration.

Table 1: Hazard Profile (Inferred from Nicotinic Acid)

Hazard CategoryClassificationPrecautionary StatementSource
Eye Irritation Category 2ACauses serious eye irritation.[1][3]
Aquatic Hazard Chronic 4 / Acute 3May cause long lasting harmful effects to aquatic life.[1]
NFPA 704 Rating Health: 2, Flammability: 1, Reactivity: 0[1]

Diagram 1: Disposal Decision Workflow for 2-(Allylamino)nicotinic Acid

DisposalWorkflow start Waste Generation (2-(Allylamino)nicotinic acid) waste_type Identify Waste Type start->waste_type solid Solid Waste (Unused chemical, contaminated solids) waste_type->solid Solid liquid Liquid Waste (Solutions, rinsate) waste_type->liquid Liquid ppe Contaminated PPE (Gloves, etc.) waste_type->ppe PPE container_solid Place in labeled hazardous solid waste container solid->container_solid container_liquid Place in labeled hazardous liquid waste container liquid->container_liquid container_ppe Place in designated waste bag for incineration ppe->container_ppe storage Store in Satellite Accumulation Area container_solid->storage container_liquid->storage container_ppe->storage disposal Arrange for EHS Pickup storage->disposal

Caption: Decision workflow for segregating and disposing of waste.

Section 5: Spill and Emergency Procedures

Preparedness is paramount for mitigating the impact of an accidental release.[9]

Small Spill (Solid)
  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Clean-up:

    • Wearing appropriate PPE, gently sweep or vacuum the solid material to avoid generating dust.[3] Do not use compressed air.[3]

    • Place the collected material into a labeled hazardous waste container.[6]

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Large Spill
  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team and EHS department.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Report: Provide responders with the chemical name and any available hazard information.

Section 6: Regulatory Context

The disposal of 2-(Allylamino)nicotinic acid is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, administered by the Environmental Protection Agency (EPA).[14][15] A key provision is the prohibition of sewering hazardous waste pharmaceuticals, which applies to all healthcare and research facilities.[12][13] It is the responsibility of the waste generator to ensure full compliance with all applicable local, state, and federal regulations.

References

  • Safety Data Sheet: Nicotinic acid. Carl ROTH. Available from: [Link]

  • niashure - niacin (nicotinic acid) sds. (2015, March 16). Kirby Agri. Available from: [Link]

  • Nicotinic Acid. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Safety Data Sheet: Nicotinic acid. (International Version). Carl ROTH. Available from: [Link]

  • SAFETY DATA SHEET - 2-(Pivaloylamino)nicotinic acid. (2025, September 19). Thermo Fisher Scientific. Available from: [Link]

  • Lab Safety Rules and Guidelines. (2024, January 23). University of California, Berkeley. Available from: [Link]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Chemistry Department Laboratory Safety Rules. (2022, July 7). University of Missouri. Available from: [Link]

  • Laboratory Safety Guide. Northwestern University. Available from: [Link]

  • Lab Safety Do's & Don'ts. University of Texas at Dallas. Available from: [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP). Available from: [Link]

  • Nicotinic acid. Wikipedia. Available from: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. Available from: [Link]

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. (2019, January 9). Foley & Lardner LLP. Available from: [Link]

  • Niacin. NIST Chemistry WebBook. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Allylamino)nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-(Allylamino)nicotinic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。